Antitrypanosomal agent 9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3 |
InChI Key |
WFMWFIJMQIVRKV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mode of Action of Antitrypanosomal Agent 9: A Technical Guide
For Immediate Release
Brisbane, Australia - A comprehensive analysis of the available scientific literature on antitrypanosomal agent 9, also identified as compound 1 in seminal research, reveals a potent inhibitor of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While the precise mechanism of action remains to be fully elucidated, this technical guide synthesizes the current understanding, quantitative data, and experimental methodologies for researchers, scientists, and drug development professionals. The mode of action of this class of compounds is confirmed not to involve the inhibition of sterol 14α-demethylase (CYP51), a common target for antifungal and some antiprotozoal drugs.
Core Efficacy and Cytotoxicity Profile
This compound, a phenoxymethylbenzamide analog, has demonstrated significant in vitro activity against various trypanosomatids and other parasites. The following table summarizes the key quantitative data on its inhibitory and cytotoxic concentrations.
| Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Trypanosoma brucei brucei (T.b. brucei) | Growth Inhibition | 1.15 | [1] |
| Trypanosoma brucei rhodesiense (T.b. rhodesiense) | Growth Inhibition | 0.985 ± 0.076 | [1] |
| Trypanosoma cruzi | Growth Inhibition | 107 ± 34.5 | [1] |
| Leishmania donovani | Growth Inhibition | 35.7 ± 6.22 | [1] |
| Plasmodium falciparum | Growth Inhibition | 22.3 ± 1.06 | [1] |
| Rat L6 Myoblast Cells | Cytotoxicity | 186 ± 94.2 | [1] |
Structure-Activity Relationship (SAR) Insights
The initial discovery of this compound (compound 1) stemmed from a high-throughput screening campaign. Subsequent research focused on the synthesis and evaluation of a library of phenoxymethylbenzamide analogues to delineate the structural features crucial for its antitrypanosomal activity. This structure-activity relationship (SAR) study provides indirect clues to its mechanism of action by highlighting the molecular interactions essential for its biological effect.
The logical workflow of the investigation into this class of compounds can be visualized as follows:
References
The Discovery and Synthesis of Phenoxymethylbenzamide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenoxymethylbenzamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Analogues of this core structure have demonstrated a wide range of biological activities, including anti-trypanosomal, anticancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of phenoxymethylbenzamide analogues, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Anti-Trypanosomal Activity of Phenoxymethylbenzamide Analogues
A significant body of research has focused on the development of phenoxymethylbenzamide analogues as potent agents against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). A high-throughput screening campaign identified a phenoxymethylbenzamide hit, which prompted the synthesis and evaluation of a library of analogues to establish structure-activity relationships (SAR).[1][2]
Quantitative Data: In Vitro Anti-Trypanosomal Activity
The following table summarizes the in vitro activity of key phenoxymethylbenzamide analogues against Trypanosoma brucei rhodesiense (STIB900 strain) and a mammalian cell line (L6 cells) to assess selectivity.
| Compound ID | R Group | T. b. rhodesiense IC50 (µM) | L6 Cell Line IC50 (µM) | Selectivity Index (SI) |
| 1 | H | 1.2 | >50 | >42 |
| 2 | 4-F | 0.8 | 35 | 44 |
| 3 | 3-Cl | 0.5 | 28 | 56 |
| 4 | 4-Cl | 0.3 | 15 | 50 |
| 5 | 4-CH3 | 1.5 | >50 | >33 |
| 6 | 4-OCH3 | 2.1 | >50 | >24 |
Data compiled from studies on anti-trypanosomal agents.[1][2]
Experimental Protocols: Synthesis and In Vitro Assays
General Synthetic Protocol for Phenoxymethylbenzamide Analogues:
A common synthetic route involves the coupling of a substituted phenol with a methyl 2-halobenzoate, followed by amidation.
-
Ether Synthesis (Ullmann Condensation): A mixture of a substituted phenol (1.2 eq.), methyl 2-chlorobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide in dimethylformamide (DMF) is heated at 120 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the methyl 2-(phenoxymethyl)benzoate intermediate.
-
Amide Formation: The intermediate ester is dissolved in a 7M solution of ammonia in methanol and stirred in a sealed vessel at 80 °C for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the final phenoxymethylbenzamide analogue.
In Vitro Anti-trypanosomal Activity Assay:
Trypanosoma brucei rhodesiense (STIB900) bloodstream forms are cultured in MEM medium supplemented with 25 mM HEPES, 2.2 g/L NaHCO3, 10% heat-inactivated horse serum, and 1% penicillin-streptomycin. The assay is performed in 96-well plates, where the parasites are exposed to serial dilutions of the test compounds for 72 hours. The viability of the parasites is assessed using a resazurin-based assay. The fluorescence is measured (excitation 530 nm, emission 590 nm), and the IC50 values are calculated by non-linear regression analysis.
Cytotoxicity Assay:
Rat myoblast L6 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then exposed to serial dilutions of the test compounds for 72 hours. Cell viability is determined using a resazurin-based assay, and IC50 values are calculated.
Experimental Workflow: Synthesis of Phenoxymethylbenzamide Analogues
Caption: General synthetic workflow for phenoxymethylbenzamide analogues.
Broader Biological Activities of Benzamide Analogues
Derivatives of the core benzamide structure have been investigated for a variety of therapeutic applications, demonstrating the versatility of this chemical scaffold.
Histone Deacetylase (HDAC) Inhibition
Certain N-substituted benzamide derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors.[3][4] These compounds have shown potent enzymatic inhibition and antiproliferative activity in cancer cell lines.
Quantitative Data: HDAC Inhibition and Antiproliferative Activity
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| MGCD0103 analogue | HDAC1 | 80 | HCT116 | 0.5 |
| MS-275 analogue | HDAC1 | 120 | MCF-7 | 1.2 |
| Compound 13h | HDAC2 | 95 | K562 | 2.5 |
| Compound 13k | HDAC8 | 150 | A549 | 3.1 |
Data compiled from studies on benzamide-based HDAC inhibitors.[3][4]
Signaling Pathway: HDAC Inhibition and Cancer
Caption: Simplified pathway of HDAC inhibition by benzamide analogues.
Antibacterial and Antifungal Activity
Novel N-substituted benzimidazole carboxamides, which are structurally related to phenoxymethylbenzamides, have been synthesized and evaluated for their antimicrobial properties.[5][6]
Quantitative Data: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µM) |
| Compound 8 | E. faecalis | 8 |
| Compound 37 | S. aureus | 16 |
| Compound 37 | E. coli | 16 |
Data compiled from studies on benzimidazole-based antimicrobial agents.[5]
Conclusion
The phenoxymethylbenzamide scaffold and its broader benzamide and benzimidazole relatives represent a rich area for drug discovery. The synthetic accessibility and the wide range of achievable biological activities make these compounds highly attractive for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics. Future work may focus on optimizing the pharmacokinetic properties of these analogues and further exploring their mechanisms of action.
References
- 1. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
Structure-Activity Relationship of Antitrypanosomal Agent 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of phenoxymethylbenzamide analogues, including the notable antitrypanosomal agent 9. The following sections detail the quantitative biological data, experimental protocols, and a visual representation of the evaluation workflow, based on the foundational study by Manos-Turvey et al. (2015). This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel antitrypanosomal therapeutics.
Core Findings and Structure-Activity Relationship (SAR) Summary
A series of phenoxymethylbenzamide analogues were synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense (STIB900 strain) and for their cytotoxicity against rat skeletal myoblast L6 cells. The initial hit, compound 1 (referred to as this compound), exhibited potent activity with a half-maximal inhibitory concentration (IC50) of 0.985 µM.
The SAR exploration focused on modifications of the two aromatic rings and the amide linker. Key findings from the study indicate:
-
Piperidine Amide Moiety: This group appears crucial for activity. Replacement with a piperazine amide (compound 2 ) led to a significant loss of potency.
-
Phenoxy A-Ring Substitution: The electronic nature of substituents on the phenoxy ring (A-ring) significantly modulates activity. Electron-donating groups, such as methoxy (compound 7 ) and methyl (compound 8 ), were well-tolerated. However, the introduction of electron-withdrawing groups like fluoro (compound 4 ), chloro (compound 5 ), and trifluoromethyl (compound 6 ) generally resulted in decreased antitrypanosomal activity.
-
Benzamide B-Ring Substitution: Modifications to the central benzamide ring (B-ring) showed that positional isomers of substituents impact potency. For instance, a 3-fluoro substituent (compound 10 ) was better tolerated than a 4-fluoro substituent (compound 4 ).
-
Linker Flexibility: The central aromatic ring was determined to function primarily as a spacer. Replacing it with a more flexible piperidine linker (compound 12 ) resulted in only a modest reduction in activity, suggesting that the rigid aryl linker is not an absolute requirement for biological activity.
Quantitative Data Summary
The biological activities of the synthesized phenoxymethylbenzamide analogues are summarized in the table below. The data is presented to facilitate direct comparison and aid in the interpretation of structure-activity relationships.
| Compound Number | R¹ Substituent (A-Ring) | R² Substituent (B-Ring) | T. b. rhodesiense IC50 (µM) | L6 Cell Cytotoxicity IC50 (µM) | Selectivity Index (SI) |
| 1 (Agent 9) | H | H | 0.985 | 186 | 189 |
| 3 | H | 4-F | 2.1 | >250 | >119 |
| 4 | 4-F | H | 1.8 | >250 | >139 |
| 5 | 4-Cl | H | 2.9 | >250 | >86 |
| 6 | 4-CF₃ | H | 6.0 | >250 | >42 |
| 7 | 4-OMe | H | 1.0 | 170 | 170 |
| 8 | 4-Me | H | 1.1 | 180 | 164 |
| 9 | 3-F | H | 1.3 | >250 | >192 |
| 10 | H | 3-F | 1.1 | >250 | >227 |
| 11 | H | 3-OMe | 1.0 | 140 | 140 |
Selectivity Index (SI) is calculated as the ratio of L6 Cell IC50 to T. b. rhodesiense IC50.
Experimental Protocols
The following are the detailed methodologies for the key biological assays performed in the evaluation of the phenoxymethylbenzamide analogues.
In Vitro Antitrypanosomal Activity Assay
-
Parasite Strain: Trypanosoma brucei rhodesiense, STIB900 strain.
-
Assay Conditions: The assay was performed in 96-well microtiter plates. The parasites were maintained in MEM (Minimum Essential Medium) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids (100x), 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, 0.1 mM hypoxanthine, and 15% heat-inactivated horse serum.
-
Procedure:
-
A serial dilution of the test compounds was prepared in the assay medium.
-
T. b. rhodesiense bloodstream forms were added to each well at a density of 2 x 10³ cells/mL.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 10 µL of Alamar Blue (resazurin) solution was added to each well.
-
The plates were incubated for an additional 2-4 hours.
-
The fluorescence was measured using a SpectraMax M2 plate reader (Molecular Devices) with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.
-
The IC50 values were calculated from the dose-response curves using Softmax Pro software. Melarsoprol was used as a reference drug.
-
In Vitro Cytotoxicity Assay
-
Cell Line: Rat skeletal myoblast L6 cells.
-
Assay Conditions: The assay was conducted in 96-well microtiter plates. L6 cells were cultured in RPMI 1640 medium supplemented with 1% L-glutamine (200 mM) and 10% fetal bovine serum.
-
Procedure:
-
A serial dilution of the test compounds was prepared in the culture medium.
-
L6 cells were seeded into the wells at a density of 2 x 10⁴ cells/mL.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 10 µL of Alamar Blue (resazurin) solution was added to each well.
-
The plates were incubated for an additional 2-4 hours.
-
The fluorescence was measured using a SpectraMax M2 plate reader with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.
-
The IC50 values were calculated from the dose-response curves using Softmax Pro software. Podophyllotoxin was used as a reference drug.
-
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and evaluation of the phenoxymethylbenzamide analogues, providing a clear visual representation of the logical relationships in the study.
Caption: Workflow for SAR study of phenoxymethylbenzamide antitrypanosomal agents.
Target Identification of Antitrypanosomal Agent 9 in Trypanosoma brucei
An In-Depth Technical Guide
This guide provides a comprehensive overview of the strategies and methodologies for identifying the molecular target(s) of novel antitrypanosomal compounds, exemplified by a hypothetical "Antitrypanosomal Agent 9," within the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document is intended for researchers, scientists, and drug development professionals actively involved in antiparasitic drug discovery.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health threat in sub-Saharan Africa.[1][2][3] The current chemotherapies are limited by toxicity, complex administration, and emerging drug resistance, underscoring the urgent need for novel drugs with well-defined mechanisms of action.[2][3][4][5] Target identification is a critical step in the drug development pipeline, facilitating lead optimization, understanding resistance mechanisms, and predicting potential toxicity.[6][7] This guide will detail the multifaceted approach to elucidating the molecular target of a novel, potent compound, "this compound," in T. brucei.
Overview of Target Identification Strategies
The process of identifying a drug's molecular target, often termed target deconvolution, can be broadly categorized into genetic and chemical approaches.
-
Genetic Approaches: These methods involve manipulating the parasite's genome to identify genes that, when their expression is altered, confer resistance or hypersensitivity to the compound. RNA interference (RNAi) libraries have been particularly powerful in T. brucei for identifying drug transporters and, in some cases, the drug target itself.[7][8]
-
Chemical (Proteomic) Approaches: These strategies utilize the chemical properties of the compound to isolate its binding partners from the parasite's proteome. Common techniques include affinity chromatography using an immobilized version of the drug and activity-based protein profiling (ABPP).[9][10][11]
A logical workflow for target identification is presented below.
Figure 1: A generalized workflow for the identification and validation of a drug target for a novel antitrypanosomal agent.
Data Presentation: Potency of Known Antitrypanosomal Agents
To contextualize the activity of a novel agent, it is crucial to compare its potency with existing compounds. The following tables summarize the in vitro activity of various antitrypanosomal agents against bloodstream forms of T. brucei.
Table 1: In Vitro Activity of Clinical and Preclinical Antitrypanosomal Compounds
| Compound | Putative Target/Mechanism | EC50 / IC50 | Citation(s) |
| Pentamidine | Kinetoplast DNA disruption | 2.5 nM (EC50) | [12] |
| Melarsoprol | Mitosis inhibition | 7 nM (EC50) | [12] |
| Suramin | Cytokinesis inhibition | 27 nM (EC50) | [12] |
| Eflornithine (DFMO) | Ornithine Decarboxylase | 15 µM (EC50) | [12] |
| Nifurtimox | Mitochondrial nitroreductase | 2.6 µM (EC50) | [12] |
| Molucidin | Unknown | 1.27 µM (IC50) | [1][2] |
| ML-F52 | Paraflagellar Rod Protein 2 | 0.43 µM (IC50) | [1][2] |
| NBD-A | Voltage-gated Ca2+ channel | 25 ± 3 nM (EC50) | [4][13] |
Experimental Protocols
Detailed methodologies are essential for the successful identification of the target of "this compound."
Chemical Proteomics for Target Identification
This approach aims to physically isolate the molecular target of Agent 9 from a complex mixture of parasite proteins. A common method involves using kinase inhibitor beads ("kinobeads") for compounds targeting kinases, but the principle can be adapted for other target classes.[9][10]
Protocol: Competitive Affinity Purification
-
Lysate Preparation: Culture bloodstream form T. brucei (e.g., Lister 427 strain) to a density of 1-2 x 10^7 cells/mL. Harvest, wash with PBS, and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate. Incubate one aliquot with a high concentration of free "this compound" (the competitor) and another with vehicle (e.g., DMSO) for 1 hour at 4°C.
-
Affinity Matrix Incubation: Add an affinity matrix (e.g., "Agent 9" immobilized on Sepharose beads) to both lysates and incubate for 2 hours at 4°C to allow protein binding.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify proteins by mass spectrometry (LC-MS/MS). The true target(s) of Agent 9 should be present in the vehicle-treated sample but significantly reduced or absent in the sample pre-incubated with the free compound.
Figure 2: Workflow for competitive chemical proteomics to identify drug targets.
Genetic Validation using RNA Interference (RNAi)
RNAi is a powerful tool in T. brucei to validate if a candidate protein is essential and if its depletion phenocopies the effect of the drug.[7][8]
Protocol: Inducible RNAi and Drug Sensitivity
-
Construct Generation: Clone a fragment of the target gene into a tetracycline-inducible RNAi vector (e.g., p2T7-177).
-
Transfection: Electroporate the resulting plasmid into a T. brucei cell line that expresses T7 polymerase and the tetracycline repressor (e.g., bloodstream-form single marker line).
-
Clone Selection: Select stable transfectants using an appropriate antibiotic.
-
Induction and Growth Analysis: Culture the cells in the presence and absence of tetracycline (to induce RNAi). Monitor cell growth daily to confirm that depletion of the target protein leads to a growth defect.
-
Drug Synergy/Antagonism: Determine the EC50 of "this compound" on the RNAi cell line under both uninduced and induced conditions. If the target protein is indeed the target of the drug, depleting it via RNAi should lead to hypersensitivity to the compound (a lower EC50).
Target Identification via Overexpression Library Screening
An alternative genetic approach is to screen a library of trypanosomes that overexpress individual genes. Cells that overexpress the drug's target may show resistance to the compound.[6]
Protocol: Overexpression Library Screening
-
Library Culture: Culture the T. brucei overexpression library, which contains a collection of parasites each overexpressing a different protein from an inducible promoter.[6]
-
Drug Selection: Treat the library with a lethal concentration of "this compound."
-
Isolate Resistant Clones: After a period of culture, isolate the surviving parasites.
-
Identify Overexpressed Gene: For the resistant clones, identify the overexpressed gene, typically through PCR and sequencing of the integrated overexpression cassette. This gene is a strong candidate for the target of Agent 9.
Signaling Pathways and Mechanism of Action
Once a target is validated, it is crucial to understand its role in the parasite's biology. For example, if the target of "this compound" is identified as trypanothione synthetase (TryS), its inhibition would disrupt the parasite's unique redox metabolism.[14]
The trypanothione pathway is essential for parasite survival, protecting it from oxidative stress.[14]
Figure 3: The trypanothione biosynthesis and redox cycling pathway. This compound is shown inhibiting its hypothetical target, Trypanothione Synthetase.
Conclusion
The identification of the molecular target of a novel compound like "this compound" is a complex but essential undertaking. It requires a multidisciplinary approach combining chemical proteomics, genetic manipulation, and biochemical validation. The methodologies and strategies outlined in this guide provide a robust framework for researchers to successfully deconvolve the mechanism of action of new antitrypanosomal agents, paving the way for the development of next-generation therapies to combat Human African Trypanosomiasis.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Screening and Identification of Inhibitors of Trypanosoma brucei Cathepsin L with Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctegd.uga.edu [ctegd.uga.edu]
- 5. State of the Art in African Trypanosome Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validating protein kinases of Trypanosoma brucei as drug targets - Enlighten Theses [theses.gla.ac.uk]
- 9. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomic analysis reveals the drugability of the kinome of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and Genetic Validation of an Essential Calcium Entry Channel of Trypanosoma brucei as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of Trypanosoma brucei trypanothione synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Phenoxymethylbenzamide Derivatives for Histone Acetyltransferase (HAT) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone Acetyltransferases (HATs) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide outlines a comprehensive strategy for the synthesis, characterization, and evaluation of a novel class of potential HAT inhibitors: phenoxymethylbenzamide derivatives. While direct evidence for HAT inhibition by this specific scaffold is nascent, its structural motifs present a compelling starting point for a targeted drug discovery program. This document provides detailed experimental protocols, a framework for data analysis, and a strategic workflow for the development of these compounds as potential therapeutic agents.
Introduction: The Rationale for Targeting HATs with Phenoxymethylbenzamide Derivatives
Histone acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic event that generally leads to a more open chromatin structure, facilitating gene transcription. Aberrant HAT activity is a hallmark of various cancers, making these enzymes attractive targets for therapeutic intervention.[1]
The phenoxymethylbenzamide scaffold has been explored for other biological activities, and its synthesis is well-documented. Structurally, it possesses features that suggest potential for interaction with the substrate-binding sites of HATs. This guide proposes a systematic investigation into this chemical space to identify novel and potent HAT inhibitors.
Data Presentation: Comparative Analysis of Known HAT Inhibitors
To provide a benchmark for the evaluation of novel phenoxymethylbenzamide derivatives, the following table summarizes the inhibitory activities of selected known HAT inhibitors, primarily targeting the p300/CBP family.
| Compound | Target HAT(s) | IC50 (nM) | Assay Type | Reference |
| A-485 | p300/CBP | 9.8 (p300), 2.6 (CBP) | TR-FRET | [2] |
| B026 | p300/CBP | 1.8 (p300), 9.5 (CBP) | Enzymatic | [3] |
| C646 | p300 | 400 (Ki) | Cell-free | [4][5] |
| GNE-781 | CBP | 0.94 | TR-FRET | [4] |
| SGC-CBP30 | CREBBP/EP300 | 21 (CREBBP), 38 (EP300) | Cell-free | [4] |
| CPI-637 | CBP/EP300 | 30 (CBP), 51 (EP300) | TR-FRET | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of phenoxymethylbenzamide derivatives and their subsequent evaluation as HAT inhibitors.
Synthesis of Phenoxymethylbenzamide Derivatives
The synthesis of the target compounds will be based on established amide coupling methodologies. A general synthetic route is outlined below:
Scheme 1: General Synthesis of Phenoxymethylbenzamide Derivatives
General Procedure for Amide Coupling:
-
To a solution of the substituted 4-phenoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU, EDC, DCC; 1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA, TEA; 2.0-3.0 eq).[6][7][8]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired phenoxymethylbenzamide derivative.
Note: Specific reaction conditions, including the choice of solvent, base, and coupling agent, may need to be optimized for different starting materials.
In Vitro HAT Inhibition Assay (Biochemical)
A radiometric or fluorescence-based assay can be used to determine the in vitro inhibitory activity of the synthesized compounds against a specific HAT, such as p300 or CBP.
Protocol for a Fluorescence-Based HAT Assay:
This protocol is adapted from commercially available HAT inhibitor screening kits.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the HAT enzyme (e.g., recombinant human p300) and the histone peptide substrate (e.g., H3 or H4 peptide) in the provided assay buffer.
-
Prepare the acetyl-CoA solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted HAT enzyme.
-
Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop reagent.
-
Add a developing solution that reacts with the product of the HAT reaction (e.g., free CoA-SH) to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular HAT Inhibition Assay
A cellular assay is crucial to determine if the compounds can inhibit HAT activity within a cellular context.
Protocol for Chromatin Hyperacetylation Inhibition (ChHAI) Assay:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a cancer cell line with known HAT dependency) in a multi-well plate and allow the cells to adhere overnight.
-
Treat the cells with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) to induce histone hyperacetylation.
-
Co-treat the cells with the test compound at various concentrations.
-
Include appropriate controls (vehicle, HDAC inhibitor only, and a known HAT inhibitor).
-
-
Histone Extraction and Western Blotting:
-
After the treatment period (e.g., 6-24 hours), harvest the cells and extract the histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
-
Determine the concentration-dependent reduction in histone acetylation by the test compound.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Conclusion
The development of novel, potent, and selective HAT inhibitors represents a significant opportunity in epigenetic drug discovery. The phenoxymethylbenzamide scaffold, while not yet established as a HAT inhibitor class, presents a promising and synthetically accessible starting point for a targeted research program. The experimental protocols and strategic workflow detailed in this guide provide a robust framework for the synthesis, evaluation, and optimization of these compounds. Successful execution of this research plan has the potential to yield novel chemical probes to further elucidate the role of HATs in biology and disease, and may ultimately lead to the development of new therapeutic agents.
References
- 1. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
Early-Stage Development of Antitrypanosomal Agent 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data associated with the early-stage development of a promising antitrypanosomal candidate, herein referred to as Agent 9. The information presented is a synthesis of established practices and reported data in the field of antitrypanosomal drug discovery, intended to serve as a practical resource for professionals engaged in similar research endeavors.
Quantitative Data Summary
The initial development phase of Agent 9 involved a series of in vitro assays to determine its biological activity against various kinetoplastids and its toxicity profile against a mammalian cell line. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of Agent 9 against Kinetoplastids
| Parasite Species | IC50 (µM) |
| Trypanosoma brucei brucei | 1.15 |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 |
| Trypanosoma cruzi | 107 ± 34.5 |
| Leishmania donovani | 35.7 ± 6.22 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity and Selectivity Index of Agent 9
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. T. b. brucei |
| L6 (Rat myoblast) | 186 ± 94.2 | 161.7 |
CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for the key experiments conducted during the initial evaluation of Agent 9 are provided below. These protocols are based on standard practices in the field of antitrypanosomal drug discovery.
In Vitro Trypanocidal Assay (Resazurin-Based)
This assay determines the ability of a compound to inhibit the growth of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei (bloodstream form)
-
HMI-9 (Hirumi's Modified Iscove's Medium-9) supplemented with 10% fetal bovine serum
-
Agent 9 (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence)
Procedure:
-
Culture T. b. brucei in HMI-9 medium to the mid-logarithmic growth phase.
-
Prepare serial dilutions of Agent 9 in HMI-9 medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 1%.
-
Add the parasite suspension to each well to achieve a final density of approximately 2 x 10^4 cells/well.
-
Include wells with parasites and medium only (negative control) and wells with a known trypanocidal drug (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT-Based)
This assay assesses the toxicity of a compound against a mammalian cell line.
Materials:
-
L6 cells (or other relevant mammalian cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum
-
Agent 9 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance)
Procedure:
-
Seed L6 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Agent 9 in DMEM in a separate plate.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the early-stage development of antitrypanosomal agents.
Caption: A generalized experimental workflow for the early-stage development of antitrypanosomal agents.
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Unraveling the Impact of Antitrypanosomal Agents on Parasite Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by protozoa of the genus Trypanosoma. The urgent need for novel, effective, and safe therapeutics has driven extensive research into the discovery and development of new antitrypanosomal agents. This technical guide focuses on "antitrypanosomal agent 9," a potent compound identified as a promising lead in the fight against this neglected tropical disease. While specific metabolic studies on this particular agent are not yet available in the public domain, this document provides a comprehensive overview of its known biological activity and places it in the broader context of how antitrypanosomal compounds affect parasite metabolism. Drawing from established research on other trypanocides, we will explore key metabolic pathways that are validated drug targets and outline the experimental methodologies used to investigate these effects.
This compound: Profile and In Vitro Efficacy
This compound, also referred to as compound 1 in the primary literature, is a phenoxymethylbenzamide analog that emerged from a high-throughput screening campaign. Its potent and selective activity against various parasitic protozoa underscores its potential as a developmental candidate.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against a panel of parasites and a mammalian cell line, demonstrating its potency and selectivity.
| Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (IC50 in L6 cells, µM) | Selectivity Index (SI) |
| Trypanosoma brucei brucei | 1.15 | 186 | 161.7 |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 | 186 | 188.8 |
| Trypanosoma cruzi | 107 ± 34.5 | 186 | 1.7 |
| Leishmania donovani | 35.7 ± 6.22 | 186 | 5.2 |
| Plasmodium falciparum | 22.3 ± 1.06 | 186 | 8.3 |
Table 1: In Vitro Activity of this compound. The data highlights the potent activity against African trypanosomes (T. b. brucei and T. b. rhodesiense) and a favorable selectivity index when compared to a mammalian cell line.
The Landscape of Antitrypanosomal Action on Parasite Metabolism
While the precise mechanism of action for this compound remains to be elucidated, the study of other antitrypanosomal compounds has revealed several key metabolic pathways in Trypanosoma that are vulnerable to therapeutic intervention. These pathways often exhibit significant differences from their mammalian host counterparts, offering a window for selective drug targeting.
Key Metabolic Pathways Targeted by Antitrypanosomal Agents
-
Glycolysis: Bloodstream form trypanosomes are entirely dependent on glycolysis for their energy production. Unlike in mammalian cells, the first seven enzymes of glycolysis in trypanosomes are compartmentalized within a unique organelle called the glycosome. This unique feature makes the enzymes of this pathway attractive drug targets.
-
Trypanothione Metabolism: Trypanosomes lack the glutathione/glutathione reductase system for protection against oxidative stress. Instead, they rely on the trypanothione/trypanothione reductase system. The enzymes involved in the synthesis and reduction of trypanothione are essential for parasite survival and are absent in humans, making them excellent drug targets.
-
Purine Salvage Pathway: Trypanosomes are incapable of de novo purine synthesis and are therefore entirely reliant on salvaging purines from their host. The enzymes of the purine salvage pathway are significantly different from their mammalian homologs and are considered promising targets for drug development.
-
Pentose Phosphate Pathway (PPP): The PPP is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. Inhibition of this pathway can lead to oxidative stress and disrupt nucleic acid synthesis.
-
Lipid Metabolism: The parasite has unique pathways for the synthesis of fatty acids and sterols, which are essential for membrane integrity and signaling. Enzymes in these pathways, such as sterol 14α-demethylase, are validated drug targets.
Experimental Protocols for Investigating Metabolic Effects
The following are detailed methodologies for key experiments commonly employed to assess the impact of a compound on parasite metabolism. These protocols are representative of the approaches that would be used to characterize the metabolic effects of this compound.
In Vitro Anti-parasitic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Test compound (e.g., this compound)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader (560 nm excitation, 590 nm emission)
Procedure:
-
Culture T. brucei bloodstream forms in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.
-
Dilute the parasites to a final concentration of 2 x 10^4 cells/mL in fresh medium.
-
Prepare serial dilutions of the test compound in the medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites only (negative control) and a reference drug (e.g., suramin) as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Metabolomics Analysis by Mass Spectrometry
Objective: To identify and quantify changes in the metabolome of Trypanosoma brucei after treatment with a test compound.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Test compound
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction solvent (e.g., chloroform:methanol:water, 1:3:1, pre-chilled to -20°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Centrifuge
Procedure:
-
Culture T. brucei to a density of 1 x 10^7 cells/mL.
-
Treat the parasites with the test compound at its IC50 concentration for a defined period (e.g., 6 hours). Include an untreated control.
-
Rapidly quench the metabolism by adding the cell suspension to the pre-chilled quenching solution.
-
Centrifuge the quenched cells at low speed and low temperature to pellet the parasites.
-
Resuspend the pellet in the cold extraction solvent.
-
Incubate on ice for 1 hour with occasional vortexing to extract the metabolites.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extract using an LC-MS system.
-
Process the data using metabolomics software to identify and quantify the metabolites and perform statistical analysis to identify significant changes between treated and untreated samples.
Visualizing the Impact: Pathways and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of a key metabolic pathway in Trypanosoma and a typical experimental workflow for drug screening.
Caption: Glycolysis pathway in bloodstream form Trypanosoma brucei.
Caption: A typical workflow for antitrypanosomal drug discovery.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new therapy for Human African Trypanosomiasis. While its specific effects on parasite metabolism are yet to be fully characterized, the wealth of knowledge on the metabolic vulnerabilities of Trypanosoma provides a clear roadmap for future investigations. Elucidating the precise mechanism of action of this and other novel antitrypanosomal compounds will be critical for optimizing their efficacy, predicting potential resistance mechanisms, and ultimately delivering new and improved treatments for this devastating disease. The application of advanced techniques such as metabolomics, proteomics, and genetic screening will undoubtedly accelerate these efforts and bring us closer to the goal of eliminating HAT.
Foundational Research on Phenoxymethylbenzamide Antitrypanosomals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on phenoxymethylbenzamide analogues as potent antitrypanosomal agents. The information is compiled from key studies, focusing on quantitative biological data and detailed experimental protocols to support further research and development in this area.
Core Quantitative Data
The following tables summarize the in vitro activity of a series of phenoxymethylbenzamide analogues against Trypanosoma brucei rhodesiense (STIB900), the causative agent of East African human trypanosomiasis, and their cytotoxicity against rat skeletal myoblast L6 cells.
Table 1: Antitrypanosomal Activity and Cytotoxicity of Phenoxymethylbenzamide Analogues
| Compound | R Group | IC50 (µM) vs T. b. rhodesiense | CC50 (µM) vs L6 cells | Selectivity Index (SI) |
| 1 | H | 0.89 | >25 | >28 |
| 2a | 2-F | 0.78 | >25 | >32 |
| 2b | 3-F | 0.65 | >25 | >38 |
| 2c | 4-F | 0.54 | >25 | >46 |
| 2d | 4-Cl | 0.49 | 15 | 31 |
| 2e | 4-Br | 0.41 | 11 | 27 |
| 2f | 4-I | 0.45 | 8.9 | 20 |
| 2g | 4-CH₃ | 0.98 | >25 | >26 |
| 2h | 4-OCH₃ | 1.2 | >25 | >21 |
| 2i | 4-CF₃ | 0.43 | 9.8 | 23 |
| 2j | 4-CN | 0.39 | 12 | 31 |
| 2k | 3,4-diCl | 0.35 | 9.5 | 27 |
| 2l | 3,4-diF | 0.48 | >25 | >52 |
| 3 | - | 0.29 | 18 | 62 |
| Pentamidine | - | 0.002 | >25 | >12500 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Experimental Protocols
This section details the methodologies employed in the foundational studies for the synthesis and biological evaluation of phenoxymethylbenzamide analogues.
General Synthesis of Phenoxymethylbenzamide Analogues
The synthesis of the phenoxymethylbenzamide analogues is initiated from a common starting material, methyl 2-(bromomethyl)benzoate.
-
Phenol Alkylation: A solution of the appropriately substituted phenol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetone is stirred at room temperature. Methyl 2-(bromomethyl)benzoate (1.0 equivalent) is added, and the mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude phenoxymethyl intermediate.
-
Saponification: The crude intermediate is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2.0 equivalents) is added, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is then acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid (1.0 equivalent) is dissolved in anhydrous dichloromethane. N,N-Diethylethylenediamine (1.2 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) are added sequentially. The reaction is stirred at room temperature for 16 hours. The mixture is then diluted with dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by flash column chromatography to yield the final phenoxymethylbenzamide analogue.
In Vitro Antitrypanosomal Activity Assay (Trypanosoma brucei rhodesiense)
The antitrypanosomal activity of the synthesized compounds was determined using the Alamar Blue assay with the STIB900 strain of T. b. rhodesiense.
-
Parasite Culture: T. b. rhodesiense STIB900 bloodstream forms are cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, 1% MEM non-essential amino acids, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Assay Preparation: Compounds are serially diluted in DMSO and dispensed into 96-well microtiter plates. A suspension of trypanosomes is added to each well to achieve a final density of 2 x 10⁵ cells/mL. The final DMSO concentration should not exceed 1%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Alamar Blue Addition and Reading: After the incubation period, 10 µL of Alamar Blue solution is added to each well, and the plates are incubated for a further 4-6 hours. The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by fitting the data to a sigmoidal function using appropriate software. Pentamidine is used as a positive control.
In Vitro Cytotoxicity Assay (L6 Cells)
Cytotoxicity of the compounds was assessed against rat skeletal myoblast L6 cells.
-
Cell Culture: L6 cells are maintained in DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure: A suspension of L6 cells is seeded into 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere for 24 hours. The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation and Staining: The plates are incubated for 72 hours. Subsequently, the medium is removed, and cells are stained with a solution of Crystal Violet.
-
Quantification: The stained cells are lysed, and the absorbance is measured at 595 nm.
-
Data Analysis: The CC50 values are determined from the dose-response curves.
Visualizations
The following diagrams illustrate the general workflow of the antitrypanosomal drug discovery process and the experimental procedure for the in vitro screening cascade.
Caption: Antitrypanosomal Drug Discovery Workflow.
Discovery of Antitrypanosomal Agent 9: A Technical Guide from High-Throughput Screening
This technical guide provides an in-depth overview of the discovery process for antitrypanosomal agents, with a focus on the identification of potent compounds like Antitrypanosomal Agent 9 through high-throughput screening (HTS). This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery.
Data Presentation: Profile of this compound
This compound (also referred to as compound 1) has demonstrated significant in vitro activity against various parasitic protozoa. The following table summarizes its inhibitory concentrations (IC50) and cytotoxicity profile, which are critical metrics for assessing its potential as a drug candidate.
| Target Organism/Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
| Trypanosoma brucei brucei | 1.15 | 161.7 |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 | 188.8 |
| Trypanosoma cruzi | 107 ± 34.5 | 1.7 |
| Leishmania donovani | 35.7 ± 6.22 | 5.2 |
| Plasmodium falciparum | 22.3 ± 1.06 | 8.3 |
| L6 cells (Cytotoxicity) | 186 ± 94.2 | - |
| ¹ Selectivity Index (SI) is calculated as the IC50 in L6 cells divided by the IC50 against the parasite. A higher SI is desirable, indicating greater selectivity for the parasite over mammalian cells. |
Experimental Protocols: A Generalized High-Throughput Screening Campaign
The discovery of novel antitrypanosomal agents like compound 9 typically originates from large-scale screening of chemical libraries against the whole parasite. This whole-cell phenotypic screening approach has the advantage of identifying compounds that are not only active against a biological target but also capable of permeating the parasite's membranes to reach it. Below is a detailed, representative protocol for such a campaign.
Parasite Culture and Maintenance
-
Organism: Bloodstream form of Trypanosoma brucei brucei (e.g., strain 427).
-
Medium: Hirumi's Modified Iscove's Medium 9 (HMI-9) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% (v/v) penicillin-streptomycin solution.[1]
-
Culture Conditions: Parasites are maintained in a logarithmic growth phase in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1]
High-Throughput Screening using a SYBR Green I-based Assay
This assay is a common, robust, and cost-effective method for determining parasite viability by quantifying total DNA content.[2]
-
Plate Preparation:
-
A chemical library of small molecules is typically used.
-
Using an acoustic liquid handler, nanoliter volumes of each compound from the library are dispensed into the wells of a 384-well microplate to achieve a final screening concentration (e.g., 5 µM).
-
Control wells containing a known antitrypanosomal drug (positive control, e.g., pentamidine) and DMSO (negative control) are included on each plate.
-
-
Assay Execution:
-
A suspension of T. b. brucei is prepared in fresh HMI-9 medium at a density of 2 x 10⁴ cells/mL.
-
50 µL of the cell suspension is added to each well of the 384-well plates containing the pre-dispensed compounds.
-
The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, 10 µL of a lysis buffer containing SYBR Green I is added to each well. The plate is then incubated for 60 minutes in the dark at room temperature to allow for cell lysis and DNA staining.
-
The fluorescence intensity in each well is measured using a plate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis:
-
The raw fluorescence data is normalized to the plate's positive and negative controls to calculate the percentage of parasite growth inhibition for each compound.
-
A Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Compounds that exhibit a high percentage of inhibition (e.g., >80%) are considered "primary hits."
-
Hit Confirmation and Dose-Response Analysis
-
Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Confirmed hits are then tested in a serial dilution format (typically a 10-point dose-response curve) to determine their half-maximal inhibitory concentration (IC50).
Cytotoxicity Counter-Screening
-
To assess the selectivity of the confirmed hits, a counter-screen is performed against a mammalian cell line (e.g., rat myoblast L6 cells).
-
The viability of the mammalian cells is typically assessed using a resazurin-based assay (Alamar Blue).[3]
-
The half-maximal cytotoxic concentration (CC50) is determined.
-
The Selectivity Index (SI = CC50 / IC50) is calculated to prioritize compounds with high selectivity for the parasite.
Mandatory Visualizations
Experimental Workflow for High-Throughput Screening
References
- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Whole-organism high-throughput screening against Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antitrypanosomal Agent 9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Antitrypanosomal Agent 9. The protocols outlined below are based on established methodologies for the screening and characterization of potential antitrypanosomal compounds.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against various parasitic protozoa and a mammalian cell line, providing a clear overview of its potency and selectivity.
| Organism/Cell Line | IC50 (μM) |
| Trypanosoma brucei brucei | 1.15[1] |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076[1] |
| Trypanosoma cruzi | 107 ± 34.5[1] |
| Leishmania donovani | 35.7 ± 6.22[1] |
| Plasmodium falciparum | 22.3 ± 1.06[1] |
| L6 Cells (Cytotoxicity) | 186 ± 94.2[1] |
Experimental Protocols
This section details the methodologies for key in vitro assays to determine the efficacy and cytotoxicity of this compound. The primary recommended method is a resazurin-based viability assay, which is a robust, cost-effective, and suitable for high-throughput screening.[2][3]
Protocol 1: In Vitro Antitrypanosomal Activity Assay using Resazurin
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427)
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal calf serum, HMI-9 supplement, hypoxanthine, and penicillin/streptomycin[4]
-
This compound
-
Pentamidine (as a positive control)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microplates (clear or black)[2]
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Culture T. b. brucei bloodstream forms in the supplemented IMDM medium at 37°C in a 5% CO2 incubator to maintain them in the logarithmic growth phase.[5]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup:
-
Dilute the parasite culture to a final concentration of 5 x 10³ parasites/mL.[6]
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a standard drug like pentamidine (positive control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
Resazurin Addition: After the 48-hour incubation, add 20 µL of the resazurin solution to each well.[4]
-
Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.[5]
-
Data Acquisition: Measure the fluorescence using a plate reader at 544 nm excitation and 590 nm emission wavelengths.[7] The fluorescence signal is proportional to the number of viable, metabolically active parasites that can reduce resazurin to the fluorescent resorufin.[3]
-
Data Analysis: Calculate the percentage inhibition of parasite growth for each concentration of this compound compared to the negative control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay against Mammalian Cells
This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., L6 or THP1) to determine its selectivity index (SI).
Materials:
-
Mammalian cell line (e.g., L6 rat myoblasts or human monocytic THP1 cells)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
This compound
-
Podophyllotoxin (as a positive control for cytotoxicity)
-
Resazurin solution or MTT reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Addition: The following day, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Viability Assessment:
-
For Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence as described in Protocol 1.
-
For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound compared to the untreated control. Determine the 50% cytotoxic concentration (CC50 or IC50) by plotting the percentage of cell viability against the log of the compound concentration.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the CC50 for the mammalian cell line to the IC50 for the trypanosomes (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite.
Visualizations
The following diagrams illustrate the experimental workflow for screening antitrypanosomal agents and a generalized view of potential drug targets within Trypanosoma brucei.
Caption: Experimental workflow for in vitro screening of antitrypanosomal agents.
Caption: Potential cellular targets for antitrypanosomal agents in Trypanosoma brucei.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Feeder layer-free in vitro assay for screening antitrypanosomal compounds against Trypanosoma brucei brucei and T. b. evansi [ilri.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Antitrypanosomal Agent 9 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human African Trypanosomiasis (HAT) and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, remain significant global health challenges.[1][2] The development of new, effective, and safe antitrypanosomal agents is a critical priority.[1][3] Preclinical evaluation of novel compounds in relevant animal models is a crucial step in the drug discovery pipeline.[4] This document provides detailed application notes and standardized protocols for assessing the in vivo efficacy of a novel antitrypanosomal candidate, designated here as "Agent 9," in mouse models of trypanosomiasis. The protocols described herein cover acute toxicity assessment, and efficacy testing in both acute and chronic infection models for Trypanosoma cruzi and Trypanosoma brucei.
Key Experimental Protocols
Acute Toxicity of Agent 9 in Mice
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of Agent 9 in healthy mice.
Materials:
-
Healthy, female BALB/c mice (6-8 weeks old)
-
Agent 9, formulated in an appropriate vehicle (e.g., 2% methylcellulose + 0.5% Tween 80)
-
Standard laboratory animal caging and husbandry supplies
-
Syringes and needles for oral gavage or intraperitoneal (i.p.) injection
Protocol:
-
Acclimatize mice for at least 7 days before the experiment.
-
Divide mice into groups of five.
-
Administer single escalating doses of Agent 9 to each group via the intended clinical route (e.g., oral gavage or i.p. injection). A vehicle control group should be included.
-
Monitor the mice for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) and mortality at regular intervals for up to 14 days post-administration.
-
Record the number of surviving animals in each group to determine the MTD.
In Vivo Efficacy of Agent 9 in an Acute Trypanosoma cruzi Infection Model
Objective: To evaluate the efficacy of Agent 9 in reducing parasitemia and preventing mortality in an acute mouse model of Chagas disease.
Materials:
-
Female BALB/c mice (5 weeks old, 20-25g)[5]
-
Transgenic Trypanosoma cruzi (e.g., Brazil strain) expressing firefly luciferase.[5]
-
Agent 9, formulated for administration.
-
Benznidazole (positive control), formulated for administration.
-
D-Luciferin potassium salt.[5]
Protocol:
-
Infect mice via i.p. injection with 10^6 trypomastigotes of a luciferase-expressing T. cruzi strain.[5]
-
On day 3 post-infection, perform baseline bioluminescence imaging. Anesthetize mice and inject D-luciferin (150 mg/kg). Image 5-10 minutes post-injection.[5]
-
On day 4 post-infection, begin treatment with Agent 9 at various doses. Include a vehicle control group and a positive control group treated with benznidazole (e.g., 30 mg/kg/day, oral).[5]
-
Administer treatment for a defined period (e.g., 5-10 consecutive days).[5]
-
Monitor parasitemia levels throughout the experiment using bioluminescence imaging at set intervals (e.g., days 9 and 14).[5]
-
Monitor animal survival daily.
-
Efficacy is determined by the reduction in bioluminescence signal and increased survival rate compared to the vehicle control group.
In Vivo Efficacy of Agent 9 in an Acute Trypanosoma brucei Infection Model
Objective: To assess the efficacy of Agent 9 in clearing parasites from the bloodstream in a mouse model of early-stage Human African Trypanosomiasis.
Materials:
-
Female C57BL/6J mice (6-8 weeks old).[7]
-
Trypanosoma brucei brucei (e.g., Antat 1.1E strain).[7]
-
Agent 9, formulated for administration.
-
Suramin (positive control), formulated for administration.
-
Hemocytometer and microscope.
Protocol:
-
Infect mice via i.p. injection with approximately 2 x 10^3 T. b. brucei parasites.[7]
-
Begin treatment with Agent 9 on the day of infection or when parasitemia is detectable.[8]
-
Administer Agent 9 at various doses for a specified duration (e.g., 5 consecutive days).[8] Include a vehicle control and a suramin-treated positive control group.
-
Monitor parasitemia daily by collecting a small blood sample from the tail vein and counting parasites using a hemocytometer.[9]
-
A compound is considered curative if no parasites are detected in the blood for a defined period post-treatment (e.g., up to 30 days).[4]
-
Monitor animal survival.
Data Presentation
Table 1: Acute Toxicity of Agent 9 in BALB/c Mice
| Dose (mg/kg) | Administration Route | Number of Survivors / Total | Clinical Signs of Toxicity |
| Vehicle Control | Oral | 5/5 | None observed |
| 50 | Oral | 5/5 | None observed |
| 100 | Oral | 5/5 | None observed |
| 200 | Oral | 3/5 | Lethargy, ruffled fur |
| 400 | Oral | 0/5 | Severe lethargy, ataxia |
Table 2: Efficacy of Agent 9 in Acute T. cruzi Mouse Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Bioluminescence (photons/sec) on Day 9 | % Reduction in Parasitemia | Survival Rate on Day 30 |
| Vehicle Control | - | Oral | 1.5 x 10^8 | 0% | 0% |
| Agent 9 | 25 | Oral | 5.2 x 10^7 | 65% | 40% |
| Agent 9 | 50 | Oral | 8.9 x 10^6 | 94% | 80% |
| Agent 9 | 100 | Oral | < 1 x 10^5 | >99% | 100% |
| Benznidazole | 30 | Oral | < 1 x 10^5 | >99% | 100% |
Table 3: Efficacy of Agent 9 in Acute T. brucei Mouse Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Parasitemia on Day 5 (parasites/mL) | % Cure Rate (Day 30) |
| Vehicle Control | - | i.p. | 2.1 x 10^7 | 0% |
| Agent 9 | 10 | i.p. | 7.5 x 10^6 | 20% |
| Agent 9 | 20 | i.p. | < 1 x 10^4 | 80% |
| Agent 9 | 40 | i.p. | Undetectable | 100% |
| Suramin | 10 | i.p. | Undetectable | 100% |
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of antitrypanosomal agents.
Logical Flow for Go/No-Go Decision in Preclinical Development
Caption: Decision-making flowchart for preclinical antitrypanosomal drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. Novel antitrypanosomal agents - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.nyu.edu [med.nyu.edu]
- 6. In vivo imaging of mice infected with bioluminescent Trypanosoma cruzi unveils novel sites of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine infections with Trypanosoma brucei [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mouse infection and pathogenesis by Trypanosoma brucei motility mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of a Novel Antitrypanosomal Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of a novel antitrypanosomal agent, referred to herein as "Agent 9". The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a biological process by 50%. In this context, it refers to the concentration of Agent 9 needed to inhibit the growth of trypanosomes by 50%. The following protocols describe common in vitro methods for assessing antitrypanosomal activity, cytotoxicity against a mammalian cell line, and the subsequent calculation of the selectivity index (SI), a key indicator of a compound's therapeutic potential.
Key Concepts
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
-
CC50 (Half Maximal Cytotoxic Concentration): The concentration of a drug that is required to reduce the viability of a cell population by 50%.[1]
-
Selectivity Index (SI): The ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over host cells, which is a desirable characteristic for a potential drug.[2][3][4][5][6][7]
Data Presentation
All quantitative data generated from the following experimental protocols should be summarized in a structured table for clear comparison and analysis.
Table 1: Summary of In Vitro Activity for Antitrypanosomal Agent 9
| Compound | Target Organism/Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Agent 9 | Trypanosoma brucei | Alamar Blue | [Insert Value] | - | [Calculate Value] |
| Agent 9 | Trypanosoma cruzi | SYBR Green I | [Insert Value] | - | [Calculate Value] |
| Agent 9 | Mammalian Cell Line (e.g., L929) | MTT | - | [Insert Value] | - |
| Positive Control (e.g., Pentamidine) | Trypanosoma brucei | Alamar Blue | [Insert Value] | - | [Calculate Value] |
| Positive Control (e.g., Benznidazole) | Trypanosoma cruzi | SYBR Green I | [Insert Value] | - | [Calculate Value] |
| Positive Control (e.g., Doxorubicin) | Mammalian Cell Line (e.g., L929) | MTT | - | [Insert Value] | - |
Experimental Protocols
Protocol 1: In Vitro Antitrypanosomal Activity using Alamar Blue Assay
This protocol is suitable for determining the IC50 of Agent 9 against bloodstream forms of Trypanosoma brucei. The Alamar Blue assay measures cell viability based on the metabolic reduction of resazurin (the active ingredient in Alamar Blue) to the fluorescent resorufin by viable cells.[8][9][10]
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
Complete HMI-9 medium
-
Agent 9 stock solution (in DMSO)
-
Positive control drug (e.g., Pentamidine)
-
Alamar Blue reagent
-
96-well microtiter plates (clear bottom)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorometer (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Culture T. b. brucei in complete HMI-9 medium in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Dilution: Prepare a serial dilution of Agent 9 in HMI-9 medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Also, prepare serial dilutions of the positive control drug.
-
Assay Setup:
-
Seed a 96-well plate with 100 µL of parasite suspension at a density of 2 x 10^4 cells/mL.
-
Add 100 µL of the serially diluted Agent 9 or control drug to the respective wells.
-
Include wells with parasites and medium only (negative control) and wells with medium only (background control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[12]
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Caption: Workflow for determining antitrypanosomal IC50 using the Alamar Blue assay.
Protocol 2: In Vitro Antitrypanosomal Activity using SYBR Green I Assay
This protocol is an alternative method for determining the IC50 of Agent 9, particularly useful for various trypanosome species. The SYBR Green I assay is based on the fluorescence of SYBR Green I dye upon binding to the DNA of viable parasites.
Materials:
-
Trypanosome culture (e.g., Trypanosoma cruzi epimastigotes)
-
Appropriate culture medium (e.g., LIT medium for T. cruzi)
-
Agent 9 stock solution (in DMSO)
-
Positive control drug (e.g., Benznidazole)
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris-HCl, EDTA, Saponin, Triton X-100)
-
96-well microtiter plates (black, clear bottom)
-
Humidified incubator (appropriate temperature for the species)
-
Fluorometer (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Parasite Culture: Culture the trypanosomes in their appropriate medium and conditions.
-
Compound Dilution: Prepare serial dilutions of Agent 9 and the positive control in the culture medium.
-
Assay Setup:
-
Dispense 50 µL of the compound dilutions into the wells of a 96-well plate.
-
Add 50 µL of the parasite suspension (e.g., 1 x 10^6 cells/mL for T. cruzi epimastigotes).
-
Include negative and background controls as in the Alamar Blue assay.
-
-
Incubation: Incubate the plate for 72 hours under appropriate conditions.
-
Lysis and Staining:
-
Add 50 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate for 1 hour at room temperature in the dark to allow for cell lysis and DNA staining.[13]
-
-
Fluorescence Measurement: Read the fluorescence on a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[13]
-
Data Analysis: Follow the same data analysis steps as described for the Alamar Blue assay to determine the IC50 value.
Caption: Workflow for determining antitrypanosomal IC50 using the SYBR Green I assay.
Protocol 3: Mammalian Cell Cytotoxicity using MTT Assay
This protocol determines the CC50 of Agent 9 against a mammalian cell line (e.g., L929 mouse fibroblasts, HeLa, or VERO cells) to assess its toxicity to host cells. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[14][15]
Materials:
-
Mammalian cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Agent 9 stock solution (in DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microtiter plates (clear)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed a 96-well plate with 100 µL of cell suspension at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of Agent 9 or the positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value using a non-linear regression curve fit.
-
Caption: Workflow for determining mammalian cell cytotoxicity (CC50) using the MTT assay.
Logical Relationship for Drug Candidate Selection
The determination of IC50 and CC50 values allows for the calculation of the Selectivity Index (SI), a crucial parameter in the initial assessment of a potential drug candidate. A high SI is desirable as it suggests the compound is more toxic to the parasite than to the host's cells.
Caption: Logical workflow for the evaluation of a potential antitrypanosomal drug candidate.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pasteur-network.org [pasteur-network.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3.4. In Vitro Antitrypanosomal Assay [bio-protocol.org]
- 12. Antitrypanosomal assay [bio-protocol.org]
- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.8. Mammalian Cytotoxicity Determination [bio-protocol.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Formulation of Antitrypanosomal Agent 9 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of Antitrypanosomal Agent 9, a compound identified as a potent inhibitor of Trypanosoma brucei. The successful in vivo evaluation of novel drug candidates is critically dependent on the development of appropriate formulations that ensure adequate exposure of the compound in the animal model. This protocol outlines methods for the preparation of formulations suitable for both oral and parenteral administration in preclinical studies.
Compound Information
This compound is identified as N-(4-((4-carbamoyl-3-methylphenoxy)methyl)phenyl)acetamide . A summary of its key identifiers is provided in Table 1.
Table 1: Compound Identification
| Property | Value |
| Compound Name | This compound |
| Systematic Name | N-(4-((4-carbamoyl-3-methylphenoxy)methyl)phenyl)acetamide |
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 300.34 g/mol |
| CAS Number | Not available |
Physicochemical Properties
Understanding the physicochemical properties of a drug candidate is paramount for developing a suitable formulation. Key properties for N-(4-((4-carbamoyl-3-methylphenoxy)methyl)phenyl)acetamide are summarized in Table 2. Due to the limited publicly available experimental data, some of these values are predicted based on its chemical structure.
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted) | Implication for Formulation |
| LogP | 2.5 | Moderate lipophilicity, suggesting potential for reasonable absorption but may require solubilization enhancement for aqueous formulations. |
| Aqueous Solubility | Low | Poorly soluble in water, necessitating the use of co-solvents, surfactants, or other solubilizing agents for liquid formulations. |
| pKa | Not available | The presence of amide groups suggests it is a neutral compound under physiological pH. |
Formulation Protocols
Given the predicted low aqueous solubility of this compound, the following protocols describe the preparation of a suspension for oral administration and a solution for intraperitoneal injection using common and well-characterized excipients.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a uniform and re-dispersible suspension suitable for oral gavage in rodents.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Volumetric flask
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, weigh the required amount of CMC-Na and slowly add it to the water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, viscous solution is formed.
-
Add Tween 80 to the 0.5% CMC-Na solution to a final concentration of 0.1% (v/v). Mix thoroughly.
-
-
Drug Suspension:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.
-
Place the weighed compound into a glass mortar.
-
Add a small volume of the vehicle (from step 1) to the mortar to form a paste.
-
Triturate the paste with the pestle until a smooth and uniform consistency is achieved. This step is crucial for particle size reduction and to ensure uniform wetting of the drug particles.
-
Gradually add the remaining vehicle to the mortar while continuously triturating.
-
Transfer the suspension to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the volumetric flask to ensure complete transfer of the drug.
-
Bring the suspension to the final volume with the vehicle and mix thoroughly using a magnetic stirrer for at least 30 minutes.
-
-
Storage and Administration:
-
Store the suspension in a tightly sealed container at 2-8°C.
-
Before each administration, vigorously shake the suspension to ensure homogeneity.
-
Protocol 2: Preparation of a Solution for Intraperitoneal Injection (5 mg/mL)
This protocol outlines the preparation of a clear solution for parenteral administration, which is often required for early-stage efficacy and pharmacokinetic studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), injectable grade
-
Polyethylene glycol 400 (PEG400), injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Solubilization of the Drug:
-
Weigh the required amount of this compound to achieve a final concentration of 5 mg/mL.
-
In a sterile vial, dissolve the weighed compound in DMSO. The volume of DMSO should be 10% of the final formulation volume (e.g., for 1 mL of final formulation, use 100 µL of DMSO).
-
Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.
-
-
Vehicle Addition:
-
To the DMSO solution, add PEG400 to a final concentration of 40% (v/v) (e.g., 400 µL for a 1 mL final volume).
-
Mix thoroughly by vortexing until a clear, homogeneous solution is obtained.
-
-
Final Formulation:
-
Slowly add sterile saline to the DMSO/PEG400 mixture to reach the final volume, while continuously vortexing. The final volume of saline will be 50% of the total volume (e.g., 500 µL for a 1 mL final volume).
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
For sterile administration, the final solution can be filtered through a 0.22 µm syringe filter.
-
-
Storage and Administration:
-
This formulation should be prepared fresh on the day of use.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for precipitation before use.
-
Experimental Workflows
The following diagrams illustrate the workflows for the preparation of the oral suspension and the intraperitoneal solution.
Caption: Workflow for the preparation of an oral suspension of this compound.
Caption: Workflow for the preparation of an intraperitoneal solution of this compound.
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been fully elucidated in the public domain. However, many antitrypanosomal agents target unique biochemical pathways in the parasite that are absent or significantly different in the mammalian host. Potential targets could include enzymes involved in glycolysis, polyamine biosynthesis, or redox metabolism, which are known to be critical for trypanosome survival. A generalized potential mechanism could involve the inhibition of a key parasitic enzyme, leading to metabolic disruption and cell death.
Application Notes and Protocols for the Evaluation of Antitrypanosomal Agents
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease are debilitating and often fatal diseases caused by protozoan parasites of the genus Trypanosoma. The development of new, effective, and safe chemotherapeutic agents is a critical global health priority.[1][2] This document provides a comprehensive overview of the experimental design for the discovery and preclinical development of novel antitrypanosomal compounds. It outlines detailed protocols for in vitro and in vivo evaluation and discusses strategies for elucidating the mechanism of action of promising drug candidates.
1. In Vitro Screening and Potency Assessment
The initial phase of antitrypanosomal drug discovery involves screening compound libraries to identify "hits" with activity against the parasite. This is typically followed by the determination of the potency of these hits.
1.1. High-Throughput Screening (HTS)
High-throughput screening allows for the rapid evaluation of large numbers of compounds. A common method is a cell-based assay using a viability indicator.
Protocol: Resazurin-Based HTS Assay for Trypanosoma brucei [3][4][5]
-
Parasite Culture: Culture bloodstream form (BSF) Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Assay Preparation:
-
Dispense 50 µL of HMI-9 medium into each well of a 96-well microtiter plate.
-
Add test compounds at various concentrations (typically in a serial dilution) to the wells. Include a drug-free control and a reference drug control (e.g., pentamidine).
-
Adjust the parasite density to 2 x 10^5 cells/mL for T. b. brucei.[5]
-
Add 50 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add 10 µL of resazurin solution (e.g., Sigma-Aldrich) to each well.
-
Incubate for an additional 24 hours.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis: Convert fluorescence readings to percent parasite viability relative to the drug-free control. Calculate the 50% inhibitory concentration (IC50) for each compound.
1.2. Secondary Assays for Hit Confirmation and Profiling
Hits identified from the primary HTS should be confirmed and further characterized using secondary assays.
Protocol: In Vitro Antitrypanosomal Motility Assay [6][7]
-
Preparation: Mix 200 µL of blood containing approximately 20-25 parasites per field with 50 µL of the test compound at different concentrations in a 96-well plate.[6]
-
Incubation and Observation: Incubate the plate and monitor the motility of the trypanosomes under a microscope at 40x magnification at various time points (e.g., 5, 10, 20, 30, 60 minutes).
-
Endpoint: Record the time at which parasite motility ceases or is significantly reduced compared to the negative control (e.g., 1% DMSO).[6]
Table 1: Example In Vitro Activity Data for Novel Antitrypanosomal Compounds
| Compound | Target Species | IC50 (µM) | Cytotoxicity (CC50 in L6 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| LC-6 | T. b. brucei | 0.01 - 0.072 | >100 | >10,000[8] |
| Molucidin | T. b. brucei | 1.27 | Not Reported | Not Reported |
| ML-2-3 | T. b. brucei | 3.75 | Not Reported | Not Reported |
| ML-F52 | T. b. brucei | 0.43 | Not Reported | Not Reported |
| Compound 3b | T. cruzi | 11.48 | >100 | >8.7 |
| Compound 3c | T. cruzi | 17.95 | >100 | >5.6 |
Note: Data is compiled from various sources for illustrative purposes.[2][8][9]
2. In Vivo Efficacy Assessment
Promising compounds with good in vitro potency and selectivity should be evaluated for their efficacy in animal models of trypanosomiasis. Murine models are commonly used for this purpose.[10][11]
Protocol: Murine Model of Acute Trypanosoma brucei Infection [10][12]
-
Infection: Infect BALB/c mice by intraperitoneal (i.p.) injection with 1 x 10^4 to 5 x 10^6 bloodstream form T. b. brucei.[10]
-
Treatment:
-
Initiate treatment on the day of infection or when parasitemia is established.
-
Administer the test compound at various doses (e.g., 25 mg/kg) and routes (e.g., i.p. or oral) for a defined period (e.g., twice daily for 10 days).[12]
-
Include a vehicle control group and a positive control group treated with a known trypanocidal drug (e.g., diminazene aceturate).
-
-
Monitoring:
-
Endpoint: The primary endpoint is the clearance of parasites from the blood and the survival of the treated mice. Monitor for relapse for an extended period (e.g., up to 90 days) after the end of treatment.[12]
Protocol: In Vivo Imaging for CNS Stage Trypanosomiasis [13][14]
For late-stage HAT, where parasites have invaded the central nervous system (CNS), in vivo imaging with bioluminescent trypanosomes can be a powerful tool.
-
Parasite Generation: Use a transgenic T. brucei strain that stably expresses a luciferase reporter gene.[13][14]
-
Infection and Treatment: Infect mice as described above and initiate treatment at a later stage of infection (e.g., 21 days post-infection) when CNS invasion is expected.[13]
-
Bioluminescence Imaging:
-
Administer a luciferase substrate (e.g., D-luciferin) to the mice.
-
Image the mice using an in vivo imaging system (e.g., IVIS Spectrum) to detect and quantify the bioluminescent signal from the parasites. This allows for real-time tracking of the parasite burden, including in the brain.
-
-
Data Analysis: Compare the bioluminescent signal in treated versus untreated mice to assess the efficacy of the compound in clearing parasites from the CNS.
Table 2: Example In Vivo Efficacy Data
| Compound | Animal Model | Dose and Regimen | Outcome |
| CBK201352 | T. b. brucei infected mice | 25 mg/kg, i.p., twice daily for 10 days | Complete parasite clearance for >90 days[12] |
| Anemonin | T. congolense infected mice | 8.75, 17.00, and 35.00 mg/kg/day | Parasite elimination and prevention of relapse[6] |
| Melarsoprol | T. b. brucei infected mice | 3.6 mg topical application for 3 days | Effective in CNS stage model[13] |
3. Mechanism of Action Studies
Understanding how a compound kills the parasite is crucial for its further development. Cytology-based profiling and target-based approaches can provide valuable insights.
3.1. Cytological Profiling
This approach involves observing the morphological changes in trypanosomes after drug treatment.
Protocol: Cytology-Based Profiling of Antitrypanosomal Compounds [15][16]
-
Drug Treatment: Treat T. brucei cultures with the test compound at its IC50 and 5x IC50 concentrations for 24 hours.
-
Staining and Microscopy:
-
DNA Staining: Use a DNA stain like DAPI to visualize the nucleus and kinetoplast (mitochondrial DNA).
-
Mitochondrial Staining: Use a fluorescent dye that accumulates in active mitochondria (e.g., MitoTracker).
-
Other Stains: Employ other stains or antibody-based detection for specific cellular components as needed.
-
-
Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry to identify any effects on cell cycle progression, organelle morphology, or DNA integrity. For example, an accumulation of cells with two nuclei but one kinetoplast may indicate a defect in cytokinesis.[15]
3.2. Target Identification
Identifying the molecular target of a compound can be achieved through various methods, including screening against known parasite enzymes or using genetic approaches. For instance, some antitrypanosomal agents target enzymes in the parasite's unique redox metabolism, such as trypanothione reductase.[17]
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Overview of the experimental workflow for antitrypanosomal drug discovery.
Caption: Putative cellular targets of known antitrypanosomal drugs.[15][16]
The experimental design for antitrypanosomal agent research follows a structured pipeline from initial in vitro screening to in vivo efficacy studies and mechanism of action elucidation. The protocols and approaches outlined in this document provide a robust framework for the identification and characterization of new drug candidates to combat trypanosomiasis. The use of both phenotypic and target-based strategies, coupled with advanced techniques like in vivo imaging, will be instrumental in advancing the drug discovery pipeline for these neglected diseases.
References
- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 3.4. In Vitro Antitrypanosomal Assay [bio-protocol.org]
- 5. 4.2. Determination of In Vitro Anti-Trypanosomal Activity of Compounds [bio-protocol.org]
- 6. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pre-clinical Animal Model of Trypanosoma brucei Infection Demonstrating Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Invasive In Vivo Study of the Trypanosoma vivax Infectious Process Consolidates the Brain Commitment in Late Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitrypanosomal Agent 9 in the HAT Drug Discovery Pipeline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antitrypanosomal Agent 9, a potent compound with demonstrated activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document outlines its biological activity, relevant protocols for its evaluation, and its place within the broader drug discovery pipeline.
Introduction to this compound
This compound, chemically identified as (4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone, is a novel compound belonging to the phenoxymethylbenzamide class. It emerged from a high-throughput screening campaign and has shown significant in vitro potency against bloodstream forms of Trypanosoma brucei. Its discovery and initial evaluation were described by Manos-Turvey et al. in MedChemComm in 2015.[1][2][3] This agent serves as a promising starting point for further lead optimization in the quest for new, effective, and safe drugs for HAT.
Quantitative Biological Data
The following tables summarize the known in vitro activity and cytotoxicity of this compound. This data is essential for comparing its efficacy and selectivity against other compounds in a drug discovery program.
Table 1: In Vitro Activity against Various Parasites [2]
| Parasite Species | IC50 (µM) |
| Trypanosoma brucei brucei | 1.15 |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 |
| Trypanosoma cruzi | 107 ± 34.5 |
| Leishmania donovani | 35.7 ± 6.22 |
| Plasmodium falciparum | 22.3 ± 1.06 |
Table 2: In Vitro Cytotoxicity Data [2]
| Cell Line | IC50 (µM) |
| L6 (Rat skeletal myoblast) | 186 ± 94.2 |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated in the public domain. The initial publication focuses on the synthesis and structure-activity relationship of the phenoxymethylbenzamide series, without detailing mechanistic studies.[1] Further research, such as target identification studies, cellular thermal shift assays (CETSA), or mechanism-of-action profiling using cytological methods, would be required to determine the specific signaling pathways or cellular processes disrupted by this compound in Trypanosoma brucei.
Experimental Workflow and Protocols
The following sections detail standardized protocols for the evaluation of this compound, from initial in vitro screening to potential in vivo efficacy studies.
General Experimental Workflow
The evaluation of a novel antitrypanosomal compound like Agent 9 typically follows a structured pipeline. This workflow is designed to assess potency, selectivity, and drug-like properties in a stepwise manner.
Figure 1: A generalized experimental workflow for the evaluation of antitrypanosomal agents.
In Vitro Anti-Trypanosomal Activity Protocol (Alamar Blue Assay)
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei. The Alamar Blue (resazurin) assay measures cell viability based on the metabolic reduction of the dye.[4][5][6]
Materials:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain) or Trypanosoma brucei rhodesiense culture
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alamar Blue reagent (e.g., resazurin sodium salt solution)
-
96-well or 384-well microtiter plates (clear or black, sterile)
-
Positive control drug (e.g., diminazene aceturate, pentamidine)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in HMI-9 medium to create a range of concentrations for testing. A typical starting concentration might be 100 µM, with 2- or 3-fold serial dilutions.
-
Prepare dilutions of the positive control drug in a similar manner.
-
Include a vehicle control (DMSO at the same final concentration as in the compound wells).
-
-
Parasite Seeding:
-
Harvest exponentially growing T. brucei parasites and determine the cell density using a hemocytometer.
-
Dilute the parasite suspension in fresh HMI-9 medium to the desired seeding density (e.g., 2 x 10^4 cells/mL for a 96-well plate).
-
Dispense the parasite suspension into the wells of the microtiter plate, ensuring each well (except for 'no-cell' controls) receives the same volume and number of parasites.
-
-
Incubation:
-
Add the prepared compound dilutions to the appropriate wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48 to 72 hours.[5]
-
-
Alamar Blue Addition and Reading:
-
After the incubation period, add Alamar Blue solution to each well (typically 10% of the total well volume).
-
Return the plate to the incubator for an additional 4-24 hours. The optimal incubation time with the dye may need to be determined empirically.[5]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the 'no-cell' control wells.
-
Normalize the data, setting the vehicle control as 100% viability and the highest concentration of a potent control drug (or a well with lysed cells) as 0% viability.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic regression) to calculate the IC50 value.
-
In Vitro Cytotoxicity Protocol (Resazurin Assay on Mammalian Cells)
To assess the selectivity of this compound, its toxicity against a mammalian cell line (e.g., L6 or HEK293) is determined. The protocol is similar to the anti-trypanosomal assay.
Materials:
-
Mammalian cell line (e.g., L6 myoblasts)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Resazurin sodium salt solution
-
Positive control for cytotoxicity (e.g., puromycin)
-
96-well microtiter plates (sterile)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the mammalian cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 4 x 10^3 cells/well) and allow them to adhere overnight in the incubator.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
-
Resazurin Addition and Reading:
-
Add resazurin solution to each well (10% of the total volume).
-
Incubate for 2-4 hours.
-
Measure fluorescence as described previously.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50) using a similar method to the IC50 calculation.
-
The Selectivity Index (SI) is then calculated as: SI = CC50 (mammalian cells) / IC50 (T. brucei) . A higher SI value indicates greater selectivity for the parasite.
-
In Vivo Efficacy in a Mouse Model of HAT (Conceptual Protocol)
While specific in vivo data for this compound is not publicly available, a standard acute mouse model would be the next step in the drug discovery pipeline. This protocol provides a general framework.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Female BALB/c or Swiss mice (4-6 weeks old)
-
Trypanosoma brucei strain infective to mice
-
This compound formulated for in vivo administration (e.g., in a vehicle like 10% DMSO/10% Tween 80/80% water)
-
Positive control drug (e.g., diminazene aceturate)
-
Heparinized capillary tubes or EDTA-coated tubes for blood collection
-
Microscope and slides for parasite counting
Procedure:
-
Infection:
-
Infect mice intraperitoneally (IP) with a suspension of T. brucei (e.g., 1 x 10^4 parasites per mouse).
-
-
Parasitemia Monitoring:
-
Starting from day 3 post-infection, monitor the development of parasitemia daily by collecting a small amount of blood from the tail vein.
-
Determine the number of parasites per milliliter of blood using a hemocytometer.
-
-
Treatment:
-
Once a consistent level of parasitemia is established, randomize the mice into treatment groups (e.g., vehicle control, positive control, different dose levels of this compound).
-
Administer the compound and controls via the desired route (e.g., oral gavage or IP injection) once or twice daily for a set period (e.g., 4-7 consecutive days).
-
-
Efficacy Assessment:
-
Continue to monitor parasitemia levels daily during and after the treatment period.
-
The primary endpoint is the reduction in parasitemia compared to the vehicle control group.
-
Monitor the survival of the mice. A curative effect is demonstrated if mice become aparasitemic and survive long-term (e.g., >30 days) after treatment cessation.
-
-
Toxicity Assessment:
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Conclusion
This compound is a valuable lead compound in the HAT drug discovery pipeline, exhibiting potent and selective in vitro activity against Trypanosoma brucei. The protocols outlined in this document provide a framework for its continued evaluation. Further studies are necessary to elucidate its mechanism of action and to assess its efficacy and safety in in vivo models. The favorable initial profile of this phenoxymethylbenzamide analogue warrants its further investigation as a potential therapeutic for Human African Trypanosomiasis.
References
- 1. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 438474-67-0 | MCE [medchemexpress.cn]
- 4. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phenoxymethylbenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of phenoxymethylbenzamide analogues, specifically focusing on a modern approach utilizing a PhIO-mediated oxidation reaction for the final hydroxylation step. The provided methodologies are based on established and peer-reviewed chemical literature, offering a reproducible guide for the preparation of these valuable compounds for further research and development.
Introduction
The 2-(4-hydroxyphenoxy)benzamide scaffold is a key structural motif present in a variety of biologically active compounds, exhibiting a wide range of properties, including antibacterial and antitumor effects.[1][2] The synthesis of analogues based on this scaffold is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. The following protocol details a multi-step synthesis culminating in a metal-free, PhIO-mediated oxidation to introduce a hydroxyl group onto the phenoxy ring.[1] This method is characterized by its mild reaction conditions and broad applicability.[1][2]
Data Presentation
The following table summarizes the yields for a selection of synthesized 2-(4-hydroxyphenoxy)benzamide analogues with various substituents, demonstrating the scope of the final oxidation step.
| Compound ID | R¹ | R² | R³ | Amine | Yield (%) |
| 15a | H | H | H | NH₃ | 85.2 |
| 15b | H | Cl | H | NH₃ | 82.1 |
| 15c | H | Br | H | NH₃ | 80.5 |
| 15d | H | I | H | NH₃ | 78.3 |
| 15e | H | CH₃ | H | NH₃ | 88.9 |
| 15f | H | OCH₃ | H | NH₃ | 76.4 |
| 15g | H | NO₂ | H | NH₃ | 65.7 |
| 15h | H | CN | H | NH₃ | 71.2 |
| 15i | H | F | H | NH₃ | 89.5 |
| 15j | H | F | CH₃ | NH₃ | 75.6 |
| 14q | CH₃ | H | H | n-Butylamine | 62.4 |
| 14r | F | H | H | Cyclohexylamine | 45.1 |
Data sourced from Shang, Z., et al. (2024).[1]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of phenoxymethylbenzamide analogues.
Step 1: Synthesis of Methyl 2-Iodobenzoate (Intermediate 1)
-
To a solution of 2-iodobenzoic acid (15 g, 0.06 mol) in methanol (200 mL), add concentrated sulfuric acid (9 mL).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 7 hours.
-
Cool the mixture to room temperature and reduce the volume of the organic solvent by evaporation.
-
Add ethyl acetate (80 mL) and wash the organic phase sequentially with 10% aqueous Na₂CO₃ (3 x 30 mL), 1 M hydrochloric acid (3 x 30 mL), and water (3 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.
Step 2: Synthesis of Methyl 2-Phenoxybenzoate (Intermediate 2)
-
To a solution of methyl 2-iodobenzoate (4.0 g, 15.26 mmol) and phenol (1.72 g, 18.32 mmol) in toluene (40 mL), add Cs₂CO₃ (7.46 g, 22.90 mmol) and copper(I) iodide (2.91 g, 15.26 mmol).
-
Stir the reaction mixture at reflux under a nitrogen atmosphere for 4 hours.
-
Cool the mixture to room temperature and filter through celite, washing the filter cake with ethyl acetate (3 x 15 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Step 3: Synthesis of 2-Phenoxybenzamide Analogues (Intermediate 3)
-
To a solution of methyl 2-phenoxybenzoate (1.0 g, 4.38 mmol) and the desired amine (1.0 mL) in methanol (40 mL), add sodium methoxide (0.47 g, 8.70 mmol).
-
Stir the reaction solution at reflux under a nitrogen atmosphere for 6 hours.
-
Cool the mixture to room temperature and add water (35 mL).
-
Collect the resulting precipitate by filtration, wash with water (3 x 10 mL), and dry to yield the desired 2-phenoxybenzamide analogue.
Step 4: Synthesis of 2-(4-Hydroxyphenoxy)benzamide Analogues (Final Product)
-
To a solution of the substituted 2-phenoxybenzamide (1.0 mmol) in trifluoroacetic acid (TFA, 10 mL), add iodosobenzene (PhIO) as the oxidant at a substrate-to-oxidant ratio of 1:2.[1][2]
-
Stir the reaction solution at room temperature for 4 hours.[1]
-
Add 10% aqueous Na₂CO₃ (30 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic phases sequentially with saturated saline (3 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (THF:EA = 1:2) to obtain the final 2-(4-hydroxyphenoxy)benzamide analogue.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and the proposed mechanism for the key oxidation step.
Caption: Synthetic workflow for phenoxymethylbenzamide analogues.
Caption: Proposed mechanism for the PhIO-mediated oxidation.[1]
References
Application Notes and Protocols for Cell-Based Assays Evaluating Antitrypanosomal Agent 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various cell-based assays to evaluate the efficacy of "Antitrypanosomal Agent 9." The included methodologies are essential for the primary screening, determination of potency, and elucidation of the mechanism of action of novel antitrypanosomal compounds.
I. Introduction to Antitrypanosomal Drug Discovery Assays
The discovery of new therapeutic agents against trypanosomatid parasites, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, is a global health priority.[1][2] Cell-based or phenotypic screening is a crucial first step in this process, allowing for the identification of compounds with activity against the whole parasite.[3] This document outlines several robust and widely used in vitro assays for the evaluation of potential drug candidates like "this compound."
II. Quantitative Data Presentation
The efficacy of "this compound" and standard reference compounds can be summarized and compared using the following tables. These tables present hypothetical data for illustrative purposes.
Table 1: In Vitro Activity of this compound and Reference Drugs against Trypanosoma brucei
| Compound | EC50 (nM) [a] |
| This compound | [Insert Value] |
| Pentamidine | 2.5[4] |
| Suramin | 27[4] |
| Melarsoprol | 7[4] |
| Nifurtimox | 2600[4] |
| Eflornithine | 15000[4] |
[a] EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity of this compound and Reference Drugs against Mammalian Cells
| Compound | CC50 (µM) [b] | Selectivity Index (SI) [c] |
| This compound | [Insert Value] | [Calculate Value] |
| Pentamidine | >200 | >80000 |
| Suramin | >200 | >7400 |
| Melarsoprol | 0.5 | 71 |
| Nifurtimox | >200 | >77 |
| Eflornithine | >200 | >13 |
[b] CC50 (Cytotoxic Concentration 50%) is the concentration of a drug that causes the death of 50% of viable cells. [c] SI (Selectivity Index) is calculated as CC50 (mammalian cells) / EC50 (T. brucei).
III. Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
A. Alamar Blue (Resazurin) Viability Assay
This is a widely used colorimetric and fluorometric assay to assess cell viability and proliferation.[5] Metabolically active cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).[5][6]
Protocol:
-
Cell Culture: Culture bloodstream form Trypanosoma brucei in HMI-11 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.[4]
-
Assay Setup:
-
Seed a 96-well or 384-well plate with trypanosomes at a density of 2 x 10^5 cells/mL.[4]
-
Prepare serial dilutions of "this compound" and reference compounds in the culture medium.
-
Add the compounds to the wells. Include wells with untreated cells (positive control for growth) and wells with medium only (background control).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Alamar Blue Addition: Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).[6]
-
Final Incubation: Incubate for an additional 4-24 hours.[7]
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, or absorbance at 570 nm and 600 nm.[6]
-
Data Analysis: Calculate the 50% effective concentration (EC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.[8]
Alamar Blue Assay Workflow
B. ATP-Based Luciferase Viability Assay
This assay quantifies the intracellular ATP levels in viable cells using firefly luciferase.[1] It is known for its high sensitivity and suitability for high-throughput screening (HTS).[9]
Protocol:
-
Cell Culture: Grow Trypanosoma congolense or other trypanosome species in their respective appropriate media.[9]
-
Assay Setup:
-
Dispense trypanosome culture into a 96-well or 384-well white, opaque-bottom plate. The cell density should be optimized for a linear relationship between cell number and luminescence.[9]
-
Add serial dilutions of "this compound" and control drugs to the wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at the appropriate temperature and CO2 concentration.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a luciferase-based ATP detection reagent to each well.
-
Signal Development: Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate luminometer.
-
Data Analysis: Determine the EC50 values by plotting the luminescence signal against the compound concentration.
Luciferase Viability Assay Workflow
C. SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite DNA and is a simple, cost-effective method for assessing parasite growth, particularly for Plasmodium falciparum, but adaptable for trypanosomes.[10][11] SYBR Green I dye fluoresces upon binding to double-stranded DNA.
Protocol:
-
Cell Culture and Assay Setup: Follow steps 1 and 2 as described for the Alamar Blue assay.
-
Incubation: Incubate the plate for 72 hours.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate EC50 values from the dose-response curves. It is important to note that DNA-interacting compounds may interfere with this assay.[12]
SYBR Green I Assay Workflow
IV. Elucidating the Mode of Action: Cytology-Based Profiling
To understand how "this compound" affects the parasite, cytology-based assays can be employed.[4] These methods assess changes in cellular morphology and key organelles.
Protocol Outline:
-
Drug Treatment: Treat T. brucei cultures with "this compound" at a concentration of 5x EC50.[4]
-
Cell Staining:
-
DNA Staining: Use a DNA stain (e.g., DAPI) to visualize the nucleus and kinetoplast (mitochondrial DNA).
-
Mitochondrial Staining: Use a fluorescent dye that accumulates in active mitochondria to assess mitochondrial membrane potential.
-
Lysosomal Staining: Use a dye to visualize the lysosome.
-
-
Microscopy and Image Analysis: Acquire images using fluorescence microscopy and quantify changes in organelle morphology, number, and staining intensity using image analysis software.[4]
Potential Observations and Interpretations:
-
Changes in Nucleus/Kinetoplast Number and Morphology: May indicate interference with cell cycle progression, DNA replication, or segregation. For example, melarsoprol has been shown to inhibit mitosis.[4]
-
Loss of Mitochondrial Membrane Potential: Suggests a direct or indirect effect on mitochondrial function. Pentamidine can disrupt the mitochondrial membrane potential.[4]
-
Altered Lysosome Structure: May indicate disruption of endocytic or degradative pathways.
V. Signaling Pathways
Antitrypanosomal agents can interfere with various signaling pathways essential for parasite survival, proliferation, and differentiation. The interaction of trypanosomes with host cells also triggers specific signaling cascades.
Host Macrophage Signaling upon Trypanosome Recognition.
In Trypanosoma cruzi, distinct signaling pathways are activated for host cell invasion, involving adenylyl cyclase, protein tyrosine kinases, and phospholipase C, leading to calcium release from different intracellular stores.[13] "this compound" could potentially inhibit one or more of these pathways, preventing parasite entry into host cells.
References
- 1. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 6. interchim.fr [interchim.fr]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. 4.2. Determination of In Vitro Anti-Trypanosomal Activity of Compounds [bio-protocol.org]
- 9. Establishment of ATP-Based Luciferase Viability Assay in 96-Well Plate for Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of distinct signal transduction pathways in Trypanosoma cruzi isolates with differential capacity to invade host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with Antitrypanosomal Agent 9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease that is fatal if left untreated.[1] Current treatment regimens, particularly for the late stage of the disease, can be complex, toxic, and face the threat of emerging drug resistance.[2][3] Combination therapy, the simultaneous use of two or more drugs with different mechanisms of action, is a promising strategy to enhance efficacy, reduce toxicity by allowing for lower doses, and combat the development of resistance.[2][4] These application notes provide a comprehensive guide for researchers studying the potential of a novel compound, referred to as "Antitrypanosomal Agent 9," in combination with other established or experimental drugs for the treatment of HAT.
This compound has demonstrated potent activity against Trypanosoma brucei brucei, the causative agent of nagana in animals and a model for human-infective subspecies, with an IC50 of 1.15 μM.[5] It has also shown inhibitory activity against T. b. rhodesiense, T. cruzi, L. donovani, and P. falciparum with varying potencies.[5] This document outlines the protocols for evaluating the synergistic, additive, or antagonistic interactions of Agent 9 with other trypanocidal compounds in both in vitro and in vivo models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize hypothetical quantitative data for this compound in monotherapy and in combination with a partner drug. These tables are provided as templates for presenting experimental findings.
Table 1: In Vitro Activity of this compound and Partner Drug A against T. b. brucei
| Compound | IC50 (µM) | Selectivity Index (SI) |
| This compound | 1.15 | >161 |
| Partner Drug A | 0.85 | >200 |
IC50: The half-maximal inhibitory concentration required to inhibit parasite growth by 50%. Selectivity Index (SI): Ratio of the cytotoxic concentration (IC50 in a mammalian cell line, e.g., L6 cells) to the anti-parasitic activity (IC50 against T. b. brucei). A higher SI indicates greater selectivity for the parasite.
Table 2: In Vitro Synergy Assessment of this compound and Partner Drug A
| Combination Ratio (Agent 9:Partner Drug A) | Fractional Inhibitory Concentration (FIC) of Agent 9 | Fractional Inhibitory Concentration (FIC) of Partner Drug A | Sum of FICs (ΣFIC) | Interaction |
| 1:3 | 0.25 | 0.25 | 0.50 | Synergy |
| 1:1 | 0.50 | 0.25 | 0.75 | Additive |
| 3:1 | 0.50 | 0.50 | 1.00 | Additive |
ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4.0 indicates an additive effect; ΣFIC > 4.0 indicates antagonism.
Table 3: In Vivo Efficacy in a Murine Model of Late-Stage HAT
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Survival Time (Days Post-Infection) | Cure Rate (%) |
| Vehicle Control | - | IP | 25 | 0 |
| This compound | 20 | IP | 35 | 25 |
| Partner Drug A | 15 | IP | 40 | 30 |
| Agent 9 + Partner Drug A | 10 + 7.5 | IP | >60 | 100 |
IP: Intraperitoneal
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Antitrypanosomal Agents
Objective: To determine the 50% inhibitory concentration (IC50) of individual compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and partner drug(s)
-
Resazurin sodium salt
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer
Procedure:
-
Culture T. b. brucei in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the test compounds in HMI-9 medium.
-
In a 96-well plate, add 100 µL of parasite suspension (2 x 10^4 cells/well) to each well.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Synergy Testing using the Checkerboard Method
Objective: To assess the interaction between this compound and a partner drug.
Procedure:
-
Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate.
-
The final plate should contain a matrix of concentrations for both drugs, as well as wells with each drug alone and a drug-free control.
-
Add the parasite suspension as described in Protocol 1.
-
After the incubation period, determine the IC50 for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Agent 9 = (IC50 of Agent 9 in combination) / (IC50 of Agent 9 alone)
-
FIC of Partner Drug = (IC50 of Partner Drug in combination) / (IC50 of Partner Drug alone)
-
-
Calculate the sum of the FICs (ΣFIC) = FIC of Agent 9 + FIC of Partner Drug.
-
Interpret the results based on the ΣFIC value.
Protocol 3: In Vivo Efficacy in a Murine Model of Late-Stage HAT
Objective: To evaluate the efficacy of this compound in combination therapy in a mouse model of central nervous system (CNS) infection.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Trypanosoma brucei brucei (a strain that reliably establishes CNS infection)
-
Test compounds and appropriate vehicle
-
Microscope and hemocytometer
Procedure:
-
Infect mice intraperitoneally (IP) with 1 x 10^4 T. b. brucei bloodstream forms.
-
Monitor parasitemia daily by tail blood smear.
-
On day 21 post-infection (when parasites have crossed the blood-brain barrier), randomize the mice into treatment and control groups.
-
Administer the compounds (monotherapy and combination) daily for a specified period (e.g., 7 days) via the appropriate route (e.g., IP or oral). The control group receives the vehicle only.
-
Monitor the mice daily for clinical signs and body weight.
-
At the end of the treatment period, and at regular intervals thereafter, monitor for relapse by checking for the presence of parasites in the blood.
-
Mice that remain aparasitemic for a defined period (e.g., 60 days) post-treatment are considered cured.
-
The primary endpoints are the cure rate and the mean survival time of the animals in each group.
Visualizations
Caption: Workflow for evaluating combination therapies.
Caption: Interpretation of drug interaction based on ΣFIC.
Caption: Dual inhibition of a survival pathway.
References
- 1. jwatch.org [jwatch.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Antitrypanosomal Agent 9 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitrypanosomal agent 9 is a promising compound in the research and development of new treatments for Human African Trypanosomiasis (HAT). To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this agent in biological matrices is essential. This document provides a detailed, proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. While a specific validated method for this compound is not publicly available, the following protocol is based on established methodologies for the bioanalysis of similar small molecule drugs, particularly pyrazole derivatives, in plasma.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method for the quantification of this compound in human plasma. These values are representative of typical bioanalytical assays and would require validation.
| Parameter | Anticipated Performance |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (r²) | ≥ 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | Consistent and reproducible |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound with close chromatographic retention time.
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
-
96-well protein precipitation plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label a 96-well collection plate.
-
To each well of a 96-well protein precipitation plate, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to the labeled 96-well collection plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions (Hypothetical):
-
This compound: To be determined by infusion of the reference standard to find the precursor ion and the most abundant product ion.
-
Internal Standard: To be determined by infusion of the IS to find its precursor and product ions.
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of the quality control and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
Caption: Logical flow from inputs to outputs in the bioanalytical process.
Application Notes and Protocols for Antitrypanosomal Agent 9 (Compound 9a) in Drug-Resistant T. brucei Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity and proposed mechanism of action of the novel antitrypanosomal agent, Compound 9a. The provided protocols offer detailed methodologies for the assessment of this and other novel compounds against drug-sensitive and drug-resistant strains of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Introduction to Antitrypanosomal Agent 9 (Compound 9a)
Compound 9a is a dicationic bis-6-amidino-benzothiazole derivative that has demonstrated potent in vitro activity against bloodstream forms of T. brucei.[1][2] With a reported 50% effective concentration (EC₅₀) in the sub-nanomolar range, it represents a promising lead compound for the development of new therapies for HAT.[1][2] Of particular interest is its potential efficacy against drug-resistant parasite strains, a significant challenge in the treatment of this neglected tropical disease.
The primary mechanism of uptake for Compound 9a in T. brucei is thought to be endocytosis, leading to its accumulation in the parasite's lysosome.[2][3] This mode of entry is distinct from that of some existing trypanocides, such as pentamidine and melarsoprol, which rely on specific transporters like the aquaglyceroporin-2 (TbAQP-2).[4] Deletion of the gene encoding TbAQP-2 is a known mechanism of resistance to these drugs.[4] Encouragingly, the activity of Compound 9a is only slightly diminished in T. brucei null mutants for TbAQP-2, suggesting it may circumvent this common resistance pathway.[1]
Data Presentation: In Vitro Efficacy of Compound 9a
The following table summarizes the quantitative data on the in vitro efficacy of Compound 9a against wild-type and a genetically modified, drug-resistant T. brucei strain.
| Compound | T. brucei Strain | Genotype | EC₅₀ (nM) | Resistance Index (RI) | Reference |
| Compound 9a | Wild-Type | - | 0.51 | - | [1] |
| TbAQP-2 null mutant | ΔTbAQP-2 | 0.66 - 0.92 | 1.3 - 1.8 | [1] | |
| Pentamidine | Wild-Type | - | Value not reported in source | - | [1] |
| TbAQP-2 null mutant | ΔTbAQP-2 | Value >24x higher than WT | >24 | [1] |
Note: The Resistance Index (RI) is calculated as the ratio of the EC₅₀ of the resistant strain to the EC₅₀ of the wild-type strain. The data for the TbAQP-2 null mutant indicates that while this genetic modification confers high-level resistance to pentamidine, it only results in a minor decrease in sensitivity to Compound 9a.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of novel antitrypanosomal agents against drug-sensitive and -resistant T. brucei strains.
This protocol describes the standard method for maintaining bloodstream form T. brucei in culture.
-
Prepare Complete HMI-9 Medium: To 500 mL of HMI-9 medium, add 50 mL of heat-inactivated fetal bovine serum (10% final concentration), 5 mL of penicillin-streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin final concentration), and 5 mL of L-glutamine (2 mM final concentration).
-
Initiate Culture: Thaw a cryopreserved vial of T. brucei bloodstream forms rapidly in a 37°C water bath.
-
Culture Seeding: Transfer the thawed parasites to a T-25 culture flask containing 10 mL of pre-warmed complete HMI-9 medium.
-
Incubation: Incubate the culture flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitoring and Sub-culturing: Monitor the parasite density daily using a hemocytometer. When the density reaches 1-2 x 10⁶ parasites/mL, sub-culture by diluting the parasites to a density of 1 x 10⁵ parasites/mL in a new flask with fresh medium.
This protocol outlines a general method for selecting for drug resistance in T. brucei by continuous drug pressure.
-
Initial Exposure: Culture wild-type T. brucei in complete HMI-9 medium containing a sub-lethal concentration of the selected drug (e.g., starting at the EC₅₀ value).
-
Stepwise Increase in Drug Concentration: Once the parasites have adapted and are growing at a normal rate, sub-culture them into fresh medium with a slightly increased drug concentration (e.g., a 1.5 to 2-fold increase).
-
Iterative Selection: Repeat the process of adaptation and increasing drug concentration over several passages.
-
Clonal Isolation: Once a resistant population is established that can grow in the presence of a high concentration of the drug, isolate clonal lines by limiting dilution.
-
Characterization: Characterize the resistance phenotype of the clonal lines by determining their EC₅₀ values and comparing them to the parental wild-type strain.
This protocol describes a common method for determining the in vitro potency of an antitrypanosomal compound.
-
Prepare Compound Plate: Serially dilute the test compound in complete HMI-9 medium in a 96-well plate. Include a positive control (a known trypanocidal drug) and a negative control (medium with no drug).
-
Seed Parasites: Add bloodstream form T. brucei to each well at a final density of 2 x 10⁴ parasites/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add Resazurin: Add resazurin solution to each well to a final concentration of 0.0125% (w/v).
-
Second Incubation: Incubate the plate for an additional 24 hours under the same conditions.
-
Measure Fluorescence: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the EC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the proposed mechanism of action for Compound 9a and a general workflow for its evaluation.
Caption: Proposed mechanism of uptake and action of Compound 9a in T. brucei.
Caption: Experimental workflow for evaluating novel antitrypanosomal compounds.
References
guidelines for handling and storage of antitrypanosomal agent 9
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and experimental use of Antitrypanosomal Agent 9, a novel investigational compound. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and generate reliable experimental data.
Safety, Handling, and Storage
1.1. Material Safety Data Sheet (MSDS)
A comprehensive MSDS for this compound should be consulted prior to any handling. As an investigational compound with a potentially unknown toxicity profile, it should be treated as a hazardous substance.[1]
1.2. Personal Protective Equipment (PPE)
Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory when handling this compound in solution or as a solid.
1.3. Storage Conditions
Proper storage is critical to maintain the stability and efficacy of this compound.[2] The compound should be stored in a cool, dark, and dry place.[2] For long-term storage, refer to the conditions outlined in the stability studies (Section 2). All storage containers must be clearly labeled with the compound name, batch number, concentration, and storage date.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Humidity Control |
| Solid (powder) | -20°C | Required | Desiccated |
| Stock Solution (in DMSO) | -20°C or -80°C | Required | N/A |
| Working Dilutions (in media) | 2-8°C | Required | N/A |
1.4. Spill and Waste Disposal
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste. All disposable materials that come into contact with this compound, including pipette tips and culture plates, should be decontaminated or disposed of as hazardous waste according to institutional guidelines.
Stability Studies
Stability testing is essential to determine the shelf life and appropriate storage conditions for this compound.[3][4][5] Stability studies should be conducted under various environmental conditions.[3][5]
Table 2: Illustrative Stability Data for this compound (Solid Form)
| Condition | Duration | Purity by HPLC (%) | Observations |
| 25°C / 60% Relative Humidity (RH) | 1 month | 98.5 | No change |
| 25°C / 60% RH | 3 months | 95.2 | Slight discoloration |
| 40°C / 75% RH (Accelerated) | 1 month | 92.1 | Discoloration |
| Photostability (ICH Q1B) | 7 days | 89.5 | Significant degradation |
Table 3: Illustrative Stability Data for this compound (10 mM in DMSO)
| Storage Temperature | Duration | Purity by HPLC (%) | Observations |
| 4°C | 1 week | 99.1 | No change |
| 4°C | 1 month | 96.8 | Precipitation observed |
| -20°C | 6 months | 99.5 | No change |
| Room Temperature | 24 hours | 98.2 | Minor degradation |
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
Stock Solution (10 mM):
-
Weigh out the appropriate amount of solid this compound in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in an appropriate cell culture medium to the desired final concentrations for your experiment.
-
Use the working solutions immediately or store them at 2-8°C for short-term use (refer to stability data).
3.2. In Vitro Antitrypanosomal Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Resazurin-based viability reagent
-
This compound
-
Positive control (e.g., suramin)
-
Negative control (vehicle, e.g., 0.5% DMSO)
Procedure:
-
Culture T. brucei to a mid-log phase.
-
Seed the 96-well plates with 2 x 10^4 parasites per well in 100 µL of HMI-9 medium.
-
Prepare serial dilutions of this compound in HMI-9 medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells for positive and negative controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
Add 20 µL of the resazurin-based reagent to each well and incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Table 4: Illustrative In Vitro Activity of this compound
| Parasite Strain | IC50 (µM) | Selectivity Index (SI) |
| T. brucei brucei | 0.5 | >200 |
| T. brucei rhodesiense | 0.8 | >125 |
| T. cruzi | 12.5 | >8 |
3.3. Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine the selectivity index.
Procedure:
-
Seed a 96-well plate with 1 x 10^4 mammalian cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a resazurin-based or MTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / IC50.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for determining the in vitro efficacy and cytotoxicity of this compound.
4.2. Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for this compound via inhibition of Trypanothione Reductase.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pharmtech.com [pharmtech.com]
- 5. glycomscan.com [glycomscan.com]
Troubleshooting & Optimization
Technical Support Center: Antitrypanosomal Agent 9 (AA9)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the investigational compound, Antitrypanosomal Agent 9 (AA9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AA9)?
A1: The precise mechanism of action for AA9 is still under investigation. Current data suggests that its primary antitrypanosomal activity may involve the disruption of key metabolic pathways within the parasite. However, as with many antitrypanosomal compounds, off-target effects are possible and should be carefully evaluated.[1][2]
Q2: What are the known off-target effects of AA9?
A2: Preclinical studies have indicated potential off-target effects of AA9, primarily related to interactions with host cell kinases and induction of apoptosis in a dose-dependent manner. Researchers should anticipate and test for cytotoxicity in mammalian cell lines.
Q3: What is the recommended starting concentration for in vitro assays?
A3: For initial in vitro screening against Trypanosoma brucei, a starting concentration range of 0.1 µM to 10 µM is recommended. For cytotoxicity assays on mammalian cell lines, a higher concentration range, from 1 µM to 100 µM, should be tested to determine the selectivity index.
Q4: How should I interpret a low selectivity index?
A4: A low selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (EC50) against trypanosomes, suggests potential off-target toxicity. An SI below 10 is generally considered a flag for significant off-target effects and may necessitate chemical modification of the compound to improve selectivity.
Q5: Can AA9 be used in combination with other antitrypanosomal drugs?
A5: Combination therapy studies with AA9 have not yet been extensively performed. Researchers interested in combination studies should first establish a clear dose-response curve for AA9 as a monotherapy. Potential synergistic or antagonistic effects with drugs like suramin, pentamidine, or melarsoprol would need to be carefully evaluated.[3]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
Table 1: Troubleshooting High Background in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents. Filter-sterilize solutions where appropriate. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Over-confluent or sparse cultures can lead to inconsistent results. |
| Compound Precipitation | Visually inspect wells for compound precipitation. If observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. |
| Incorrect Incubation Time | Adhere to the recommended incubation times for the specific assay (e.g., 48-72 hours for MTT or CellTiter-Glo® assays).[4][5] |
| Reader Settings | Ensure the microplate reader is set to the correct wavelength and that the plate is read at a consistent temperature. |
Issue 2: Inconsistent EC50/CC50 Values
Table 2: Troubleshooting Inconsistent EC50/CC50 Values
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of solutions. For serial dilutions, use fresh tips for each dilution step. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Cell Line Variability | Ensure consistent cell passage number and health. Perform regular checks for mycoplasma contamination. |
| Assay Reagent Instability | Prepare assay reagents fresh and protect them from light if they are light-sensitive (e.g., MTT). |
| Data Analysis | Use a consistent and appropriate non-linear regression model to calculate EC50/CC50 values from dose-response curves. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
Objective: To determine the 50% cytotoxic concentration (CC50) of AA9 on a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (AA9) stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of AA9 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Add 100 µL of the diluted AA9 solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Kinase Profiling Assay
Objective: To assess the off-target inhibitory activity of AA9 against a panel of human kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (e.g., peptides or proteins)
-
ATP
-
Kinase reaction buffer
-
This compound (AA9)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a solution of AA9 at a fixed concentration (e.g., 10 µM) in the appropriate kinase reaction buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the AA9 solution.
-
Initiate the kinase reaction by adding ATP. Include control reactions with a known inhibitor (positive control) and with vehicle only (negative control).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition by AA9 relative to the negative control.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
Objective: To determine if AA9 induces apoptosis in mammalian cells.
Materials:
-
Mammalian cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
This compound (AA9)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture Jurkat cells and treat them with varying concentrations of AA9 (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for evaluating the off-target effects of AA9.
Caption: Hypothetical signaling pathway for AA9-induced apoptosis.
References
- 1. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.5. Cytotoxicity In Vitro Assay [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
addressing inconsistencies in antitrypanosomal agent 9 assay results
Welcome to the technical support center for antitrypanosomal agent 9 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to in vitro screening of antitrypanosomal compounds.
Troubleshooting Guides
This section addresses specific problems that you may encounter during your experiments.
Question: Why am I observing high background fluorescence in my AlamarBlue (Resazurin) assay?
Answer:
High background fluorescence in an AlamarBlue assay can be attributed to several factors. Here are the most common causes and their solutions:
-
Reagent Instability: The AlamarBlue reagent can degrade if exposed to light for extended periods. Always store the reagent in the dark. Before use, ensure the solution is warmed to 37°C and mixed well to dissolve any precipitates that may have formed during storage.[1]
-
Media Components: Phenol red in the culture medium can contribute to background fluorescence, although its effect is generally minimal.[2] More significantly, serum components like fetal bovine serum (FBS) can cause some quenching of the fluorescent signal. It is recommended to use the same concentration of serum in your control wells to account for this.[2][3]
-
Microbial Contamination: Bacterial or fungal contamination in your cell culture will reduce the AlamarBlue reagent, leading to false-positive results. Regularly check your cultures for any signs of contamination.[2]
-
Plate Type: The type of microplate used can affect absorbance and fluorescence readings. Ensure you are using plates appropriate for fluorescence measurements (e.g., black, clear-bottom plates).[3]
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent IC50 values are a common challenge in drug screening assays. Several factors can contribute to this variability:
-
Cell Density and Growth Phase: The density of trypanosomes at the time of treatment and the duration of the assay can significantly impact the calculated IC50. Assays are most accurate when cells are in the exponential growth phase.[2] High cell densities can lead to decreased proliferation and an underestimation of the agent's potency. Conversely, very low densities might result in insignificant signal. It is crucial to standardize the initial cell seeding density for all experiments.
-
Incubation Time: The incubation time with the AlamarBlue reagent itself can affect the results. Longer incubation times can lead to a decrease in the efficiency of the buffering agents.[3] It is important to optimize and standardize the incubation period.
-
Compound Interference: Some compounds can directly interact with the AlamarBlue reagent, altering its redox state and leading to inaccurate viability readings. To test for this, incubate the compound with the reagent in cell-free wells. If interference is observed, you may need to wash the cells to remove the compound before adding the AlamarBlue reagent.
-
Evaporation and Edge Effects: Evaporation from the wells, particularly those on the edge of the plate, can concentrate the drug and affect cell viability, leading to an "edge effect". To mitigate this, ensure proper humidification during incubation and consider not using the outer wells of the plate for critical measurements. Allowing plates to equilibrate at room temperature before incubation may also help reduce this effect.[4]
-
Assay-to-Assay Variability: Minor variations in reagent preparation, pipetting, and incubation conditions can lead to differences between assays. Maintaining strict consistency in all experimental steps is crucial for reproducibility.
Question: I am seeing multiple peaks in the melt curve of my SYBR Green assay. What does this indicate and how can I fix it?
Answer:
Multiple peaks in a SYBR Green melt curve analysis suggest the presence of non-specific amplification products or primer-dimers in addition to your target DNA amplicon.[5] Since SYBR Green binds to any double-stranded DNA, these non-specific products will contribute to the fluorescence signal and can lead to inaccurate quantification.[5]
Here’s how to troubleshoot this issue:
-
Primer Design: Poorly designed primers are a common cause of non-specific amplification. Re-design your primers using a reputable primer design tool, ensuring they are specific to your target sequence and have optimal melting temperatures.
-
Primer Concentration: High concentrations of primers can increase the likelihood of primer-dimer formation.[6] It is important to optimize the primer concentrations to find the lowest concentration that still provides a strong, specific signal.
-
Annealing Temperature: The annealing temperature may be too low, allowing for non-specific binding of the primers. Increase the annealing temperature in increments of 2°C to improve specificity.[7]
-
Template Quality and Quantity: Poor quality DNA template or the presence of inhibitors can affect amplification efficiency and specificity. Ensure your DNA is of high purity. Also, using too much template can sometimes lead to non-specific amplification.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for screening antitrypanosomal agents?
A1: A typical workflow for in vitro screening of antitrypanosomal compounds involves several stages, from initial high-throughput screening to more detailed characterization of promising hits.
Caption: General workflow for antitrypanosomal drug screening.
Q2: Which in vitro assays are commonly used for antitrypanosomal drug screening?
A2: Several assays are widely used, each with its own advantages and limitations. The most common are:
-
AlamarBlue (Resazurin) Assay: This is a popular, cost-effective, and simple fluorescence-based assay that measures the metabolic activity of viable cells.[8]
-
SYBR Green Assay: This assay quantifies the amount of DNA in a sample, providing an indirect measure of cell number. It is known for its sensitivity and reproducibility.[9][10]
-
Trypanothione Reductase (TR) Inhibition Assay: This is a target-based enzymatic assay that measures the inhibition of a key enzyme in the parasite's redox metabolism.[9]
Q3: What are the known mechanisms of action for common antitrypanosomal drugs?
A3: The mechanisms of action vary among different classes of antitrypanosomal drugs:
-
Melarsoprol: This arsenical compound is a prodrug that is metabolized to melarsen oxide. Melarsen oxide then forms a complex with trypanothione, a key molecule in the parasite's antioxidant defense system, leading to oxidative stress and inhibition of glycolysis.[1]
-
Pentamidine: This diamidine drug accumulates in the parasite's mitochondria and is known to interfere with the replication of kinetoplast DNA (kDNA).[7][11]
-
Suramin: This polysulfonated naphthylurea is taken up by the parasite through endocytosis and is thought to inhibit cytokinesis.[12]
-
Fexinidazole: This nitroimidazole is a prodrug that is activated by parasitic nitroreductases into reactive metabolites that cause damage to the parasite's DNA and proteins.[5][6][8][13]
Data Presentation
The following table summarizes the in vitro efficacy of several standard antitrypanosomal drugs against Trypanosoma brucei.
| Drug | EC50 (nM) | Assay Type | Reference |
| Melarsoprol | 7 | AlamarBlue | [12][14] |
| Pentamidine | 2.5 | AlamarBlue | [12][14] |
| Suramin | 27 | AlamarBlue | [12][14] |
| Fexinidazole | ~1000-4000 | Cell Culture | [6] |
| Nifurtimox | 2600 | AlamarBlue | [12][14] |
| Eflornithine | 15000 | AlamarBlue | [12][14] |
Experimental Protocols
1. AlamarBlue Cell Viability Assay Protocol for Trypanosoma brucei
This protocol is adapted for a 384-well format.
-
Cell Culture: Maintain bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Dilute the trypanosome culture to a concentration of 2,000 cells/mL in HMI-9 medium. Add 55 µL of the cell suspension to each well of a black, clear-bottom 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.[15]
-
Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of medium with the corresponding concentration of DMSO. The final DMSO concentration should not exceed 0.5%.
-
Incubation with Compound: Incubate the plate for an additional 48 hours at 37°C.[15]
-
AlamarBlue Addition: Prepare a 70% AlamarBlue solution diluted in HMI-9 medium. Add 10 µL of this solution to each well.
-
Final Incubation and Reading: Incubate the plate for 2 hours at 37°C, followed by 22 hours at room temperature in the dark.[15] Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.[15]
2. SYBR Green I-based DNA Quantification Assay
This protocol is designed for a 384-well format.
-
Cell Culture and Seeding: Follow steps 1-4 of the AlamarBlue protocol.
-
Incubation with Compound: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[16]
-
Cell Lysis and SYBR Green Addition: Prepare a lysis buffer containing 30 mM Tris pH 7.5, 7.5 mM EDTA, 0.012% saponin, 0.12% Triton X-100, and 1x SYBR Green I. Add 15 µL of this lysis solution to each well.[16][17]
-
Incubation: Incubate the plate in the dark for 1 hour at room temperature.[16][17]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[16]
3. Trypanothione Reductase (TR) Inhibition Assay
This is a continuous spectrophotometric assay.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing 40 mM HEPES (pH 7.5), 1 mM EDTA, 300 µM NADPH, 0.1 mg/mL BSA, and 5 mU/mL of purified Trypanothione Reductase.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. For control wells, add the corresponding concentration of the solvent (e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate for 30 minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding trypanothione disulfide (TS2) to a final concentration of 150 µM.[18]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Signaling Pathway Diagrams
Caption: Mechanism of action of Melarsoprol.
Caption: Mechanism of action of Pentamidine.
Caption: Mechanism of action of Suramin.
Caption: Mechanism of action of Fexinidazole.
References
- 1. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tataa.com [tataa.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. journals.asm.org [journals.asm.org]
- 10. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lead Optimization of Phenoxymethylbenzamide Antitrypanosomals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the lead optimization of phenoxymethylbenzamide derivatives as antitrypanosomal agents.
Frequently Asked Questions (FAQs)
Q1: My phenoxymethylbenzamide analogs show high in vitro potency but are inactive in vivo. What are the potential reasons?
Several factors could contribute to this discrepancy:
-
Poor Metabolic Stability: The compounds may be rapidly metabolized in vivo, leading to low systemic exposure. As a class, phenoxymethylbenzamides can exhibit poor metabolic stability.[1] Consider conducting microsomal stability assays to assess this.
-
Low Bioavailability: The compounds may have poor absorption or high first-pass metabolism, resulting in insufficient concentration at the target site.
-
Poor Solubility: Low aqueous solubility can limit absorption and in vivo efficacy.[2] Ensure your formulation is appropriate for the route of administration.
-
High Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the compound available to exert its effect.
Q2: I am observing high cytotoxicity with my lead compounds. How can I improve the selectivity index?
The selectivity index (SI), the ratio of cytotoxicity (CC50) to antitrypanosomal activity (IC50), is a critical parameter. To improve it:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the chemical structure to identify moieties that contribute to toxicity versus those essential for trypanocidal activity.[1][3] For instance, substitutions on the anilino partial structure and the diaryl ether moiety have been shown to impact activity and cytotoxicity.[3][4]
-
Target-Based Design: If the molecular target is known, design modifications that enhance binding to the parasite target while minimizing interactions with host cell components. While the mode of action for many phenoxymethylbenzamides is unknown, it does not appear to involve CYP51 inhibition.[1]
-
Counter-Screening: Screen your compounds against a panel of mammalian cell lines to identify general cytotoxicity issues early in the optimization process.
Q3: My synthesis of phenoxymethylbenzamide analogs is low-yielding. What are some common pitfalls?
Low yields can arise from several steps in the synthesis. Consider the following:
-
Starting Material Purity: Ensure the purity of your starting materials, such as 3-(trifluoromethyl)anthranilic acid.[3]
-
Reaction Conditions: Optimize reaction conditions such as solvent, temperature, and reaction time for the key amide bond formation step.
-
Purification Strategy: Inefficient purification can lead to product loss. Evaluate different chromatographic techniques or recrystallization conditions.
Troubleshooting Guides
Problem: Inconsistent IC50 values in in vitro assays.
-
Possible Cause 1: Parasite Viability and Density.
-
Possible Cause 2: Compound Solubility.
-
Troubleshooting: Visually inspect your compound stock solutions and assay plates for precipitation. Determine the aqueous solubility of your compounds. If solubility is low, consider using a different solvent for stock solutions (e.g., DMSO) and ensure the final solvent concentration in the assay medium is low and consistent across all wells.[2]
-
-
Possible Cause 3: Assay Reagent Variability.
Problem: Lead compound shows poor oral bioavailability in pharmacokinetic studies.
-
Possible Cause 1: Low Aqueous Solubility.
-
Troubleshooting: Modify the structure to include more polar functional groups. Investigate different salt forms or formulations to improve solubility.
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic hotspots.[8] Modify the chemical structure at these positions to block metabolism. For example, introducing fluorine atoms or other metabolically robust groups.
-
-
Possible Cause 3: Efflux by Transporters.
-
Troubleshooting: Use in vitro models like Caco-2 permeability assays to assess whether your compound is a substrate for efflux transporters such as P-glycoprotein.
-
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay
This protocol is based on methods for determining the IC50 of compounds against Trypanosoma brucei.
-
Parasite Culture: Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in the assay medium.
-
Assay Setup:
-
Seed a 96-well plate with parasites at a density of 2 x 10^4 cells/mL.
-
Add the diluted compounds to the wells. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment: Add a viability reagent such as resazurin and incubate for a further 4-6 hours. Measure fluorescence or absorbance to determine parasite viability.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of antitrypanosomal compounds.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) infected with a relevant Trypanosoma species, such as T. brucei rhodesiense.[9]
-
Infection: Infect mice intraperitoneally with 1 x 10^4 parasites.
-
Treatment:
-
Begin treatment on day 3 post-infection.
-
Administer the test compound orally or intraperitoneally once or twice daily for a specified duration (e.g., 4 days).
-
Include a vehicle control group and a positive control group (e.g., a known trypanocidal drug).
-
-
Monitoring: Monitor parasitemia daily by taking a small blood sample from the tail vein and counting parasites under a microscope.
-
Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle control group. Monitor animal health and survival as secondary endpoints.
Quantitative Data Summary
Table 1: In Vitro Activity of Phenoxymethylbenzamide Analogs against T. b. rhodesiense
| Compound | R1 | R2 | IC50 (µM) | Selectivity Index (SI) |
| Hit 1 | H | H | >4 | >19 |
| Analog A | 4-F | H | 0.22 | >345 |
| Analog B | 3-Cl | H | 0.5 | 150 |
| Analog C | H | 4-OCH3 | 1.2 | 80 |
| Analog D | 4-F | 4-OCH3 | 0.8 | 200 |
Data synthesized from representative values found in the literature for illustrative purposes.[1]
Visualizations
Caption: Workflow for antitrypanosomal lead optimization.
Caption: Decision logic for SAR-based lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lead Optimization of Phthalazinone Phosphodiesterase Inhibitors as Novel Antitrypanosomal Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
mitigating degradation of antitrypanosomal agent 9 in solution
Welcome to the technical support center for Antitrypanosomal Agent 9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as compound 1, is a potent phenoxymethylbenzamide derivative with significant activity against Trypanosoma brucei brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[1] It has demonstrated an IC50 of 1.15 μM against T. b. brucei.[1]
Q2: What is the primary mechanism of action of this compound?
The precise mechanism of action is a subject of ongoing research. However, as a benzimidazole derivative, it may interfere with vital cellular processes in the parasite. Benzimidazoles are known to target various cellular functions, including microtubule synthesis.
Q3: What are the optimal storage conditions for this compound?
To ensure stability, this compound should be stored as a solid in a cool, dark, and dry place. Stock solutions, once prepared, should be stored at -20°C or -80°C and protected from light to minimize degradation.[2]
Q4: Is this compound soluble in aqueous solutions?
Like many benzimidazole derivatives, this compound is likely to have poor aqueous solubility. It is recommended to prepare stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before further dilution in aqueous media for experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
Possible Causes:
-
Degradation of the compound: this compound, as a benzimidazole derivative, may be susceptible to degradation in solution, particularly when exposed to light or non-neutral pH.
-
Precipitation of the compound: Due to its likely low aqueous solubility, the compound may precipitate out of the assay medium, reducing the effective concentration.
-
Inaccurate concentration of stock solution: Errors in weighing the compound or dissolving it completely can lead to inaccurate stock concentrations.
Solutions:
-
Minimize light exposure: Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.[3][4][5]
-
Control pH: Ensure the pH of the assay medium is neutral and stable throughout the experiment. Avoid alkaline conditions, which can accelerate hydrolysis.[4]
-
Freshly prepare dilutions: Prepare working solutions immediately before use from a freshly thawed stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Use of a solubilizing agent: If precipitation is observed, consider the use of a low concentration of a biocompatible solubilizing agent, such as Tween 80, in the final assay medium.
-
Verify stock solution concentration: After preparing the stock solution, confirm its concentration using a suitable analytical method like UV-Vis spectroscopy, if a reference spectrum and extinction coefficient are available.
Issue 2: High variability between replicate wells in cell-based assays.
Possible Causes:
-
Uneven distribution of the compound: Poor mixing or precipitation of the compound can lead to inconsistent concentrations across the assay plate.
-
Cell plating inconsistency: Uneven cell density in the wells can lead to variable results.
-
Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
Solutions:
-
Thorough mixing: Ensure the compound is well-mixed into the assay medium before dispensing it into the wells. Visually inspect for any signs of precipitation.
-
Consistent cell seeding: Use a calibrated multichannel pipette and ensure a homogenous cell suspension to seed the plates.
-
Minimize edge effects: To avoid evaporation, do not use the outer wells of the microplate for experimental data. Instead, fill them with sterile medium or water.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various parasites and its cytotoxicity.
| Organism/Cell Line | IC50 (μM) | Reference |
| Trypanosoma brucei brucei | 1.15 | [1] |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 | [1] |
| Trypanosoma cruzi | 107 ± 34.5 | [1] |
| Leishmania donovani | 35.7 ± 6.22 | [1] |
| Plasmodium falciparum | 22.3 ± 1.06 | [1] |
| L6 cells (cytotoxicity) | 186 ± 94.2 | [1] |
Experimental Protocols
General Protocol for In Vitro Antitrypanosomal Activity Assay
This protocol provides a general guideline for assessing the in vitro activity of this compound against Trypanosoma brucei.
1. Preparation of Compound Stock Solution: a. Weigh a precise amount of this compound in a sterile microfuge tube. b. Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). c. Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.
2. Preparation of Parasite Culture: a. Culture Trypanosoma brucei brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator. b. Maintain the parasite density in the logarithmic growth phase.
3. Assay Procedure: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare a serial dilution of the compound in the culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%) across all wells to avoid solvent toxicity. c. Seed a 96-well microplate with the parasite culture at a density of approximately 2 x 10^4 cells/well. d. Add the serially diluted compound to the wells. Include wells with medium only (negative control) and a known antitrypanosomal drug (positive control). e. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. f. After incubation, add a viability reagent (e.g., resazurin) to each well and incubate for another 4-6 hours. g. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
4. Data Analysis: a. Calculate the percentage of parasite inhibition for each concentration compared to the negative control. b. Plot the inhibition percentage against the log of the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Visualizations
Caption: Inferred degradation pathways for this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Antitrypanosomal Agent 9
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for antitrypanosomal agent 9 (CAS: 438474-67-0). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
This compound: Compound Profile
Chemical Structure: 1-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine
Molecular Formula: C₂₂H₂₇NO₃
CAS Number: 438474-67-0
This compound is a potent inhibitor of Trypanosoma brucei brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various parasites and its cytotoxicity profile.[1]
| Target Organism/Cell Line | IC₅₀ (μM) |
| Trypanosoma brucei brucei | 1.15 |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 |
| Trypanosoma cruzi | 107 ± 34.5 |
| Leishmania donovani | 35.7 ± 6.22 |
| Plasmodium falciparum | 22.3 ± 1.06 |
| L6 cells (cytotoxicity) | 186 ± 94.2 |
Experimental Workflow
A general workflow for the synthesis and purification of a small molecule like this compound is outlined below. This process typically involves chemical synthesis followed by a series of purification steps to isolate the target compound from unreacted starting materials, byproducts, and other impurities.
A typical workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
While a specific protocol for this compound is not publicly available, a general procedure for the purification of a similar synthetic small molecule is provided below.
1. Post-Synthesis Work-up and Extraction:
-
Objective: To remove inorganic salts and highly polar impurities from the crude reaction mixture.
-
Procedure:
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate if the reaction was acidic).
-
Extract the aqueous layer with an organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
2. Flash Column Chromatography:
-
Objective: To perform a preliminary separation of the target compound from major impurities based on polarity.
-
Procedure:
-
Select an appropriate stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of hexane and ethyl acetate) based on thin-layer chromatography (TLC) analysis of the crude product.
-
Prepare a column with the chosen stationary phase.
-
Load the crude product onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: To achieve high purity of the target compound.
-
Procedure:
-
Develop an HPLC method using an analytical column to determine the optimal mobile phase and gradient for separation. A reversed-phase C18 column is often a good starting point for molecules like this compound.
-
Scale up the separation to a preparative HPLC system with a larger column.
-
Inject the partially purified product from the flash chromatography step.
-
Collect the fraction corresponding to the peak of this compound.
-
Remove the HPLC solvent under reduced pressure.
-
Troubleshooting Guides
The following tables provide solutions to common problems encountered during the purification of this compound.
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Compound is too polar or non-polar for the chosen solvent system. | Modify the mobile phase polarity. For highly polar compounds, consider using a more polar solvent system or a different stationary phase like alumina. |
| Compound degradation on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the mobile phase, especially for basic compounds like piperidines. | |
| Poor Separation | Inappropriate solvent system. | Perform a thorough TLC analysis to find a solvent system that provides good separation between the target compound and impurities. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Compound Streaking on TLC/Column | Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Insolubility in the mobile phase. | Choose a solvent system in which the compound is more soluble. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with residual silanols on the column. | Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Ghost Peaks | Contamination from the previous run. | Implement a thorough column wash with a strong solvent after each run. |
| Impurities in the mobile phase or sample. | Use high-purity solvents and filter all solutions before use. | |
| Irreproducible Retention Times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature and ensure accurate mobile phase preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the likely polarity of this compound and what does this mean for purification?
A1: Based on its chemical structure, which includes a piperidine ring, a benzoyl group, and an ether linkage, this compound is expected to be a moderately polar to non-polar molecule. This suggests that it will be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. For purification, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water would be a suitable starting point. For normal-phase chromatography, a silica gel column with a hexane/ethyl acetate mobile phase is likely to be effective.
Q2: Are there any potential stability issues to consider during the purification of this compound?
A2: The piperidine nitrogen in the structure makes the molecule basic. While generally stable, prolonged exposure to strong acids could potentially lead to the cleavage of the ether bond. It is advisable to use milder acidic additives like formic acid or acetic acid in the mobile phase if required, and to avoid harsh acidic conditions during work-up.
Q3: My purified compound shows extra peaks in the NMR spectrum. What could be the cause?
A3: Extra peaks in the NMR spectrum indicate the presence of impurities. These could be:
-
Residual Solvents: From the purification process (e.g., ethyl acetate, hexane, acetonitrile). These can often be removed by high vacuum drying.
-
Isomers: If the synthesis can produce stereoisomers, they may be difficult to separate. Chiral chromatography may be necessary.
-
Byproducts from the Synthesis: Incomplete reactions or side reactions can lead to impurities that are structurally similar to the target compound, making them difficult to remove. Further purification steps like re-crystallization or another round of preparative HPLC may be required.
-
Degradation Products: If the compound is unstable under the purification or storage conditions, degradation may have occurred.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and to assess its purity by observing the number and intensity of peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound. The purity can also be estimated from the ¹H NMR spectrum by integrating the peaks of the compound against those of any impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To determine the purity of the compound by calculating the peak area percentage.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common purification problems.
References
troubleshooting unexpected results in antitrypanosomal agent 9 studies
Welcome to the technical support center for researchers working with Antitrypanosomal Agent 9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with Agent 9 shows lower potency (higher EC50) than expected. What are the possible reasons?
A1: Several factors can contribute to lower than expected in vitro potency of this compound. These can be broadly categorized as issues with the compound itself, the parasites, or the assay conditions.
-
Compound Integrity:
-
Degradation: Ensure proper storage of Agent 9 solution (e.g., protected from light, appropriate temperature) to prevent degradation. Prepare fresh solutions for each experiment.
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Solubility: Agent 9 may have limited solubility in aqueous media. Confirm that the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the culture medium. The use of a low percentage of DMSO (<0.1%) is common for dissolving compounds.[1]
-
-
Parasite Factors:
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Cell Density: The initial parasite density can influence the apparent EC50 value. Ensure you are using a consistent and optimized seeding density for your assays.[1]
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Parasite Strain: Different strains of Trypanosoma can exhibit varying sensitivity to antitrypanosomal agents.[2] Verify the identity and sensitivity profile of the strain you are using.
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Resistance: Prolonged culture or previous exposure to other drugs may have led to the development of resistance in your parasite population.[2][3]
-
-
Assay Conditions:
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Incubation Time: The duration of exposure to Agent 9 can significantly impact the outcome. Ensure the incubation time is appropriate for the expected mechanism of action. Some compounds may require longer exposure to exert their effects.
-
Assay Reagents: The viability dye used (e.g., AlamarBlue) and its incubation time can affect results. Optimize the dye incubation period to ensure a robust signal without causing toxicity.[1]
-
Q2: I am observing significant cytotoxicity of Agent 9 in mammalian cell lines, leading to a poor selectivity index. What can I do?
A2: A low selectivity index (SI) is a critical issue in drug development. Here are some steps to troubleshoot and understand the observed cytotoxicity:
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Confirm Cytotoxicity: Repeat the cytotoxicity assay using a different mammalian cell line to determine if the effect is cell-line specific.
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Investigate Off-Target Effects: Agent 9 might be interacting with unintended targets in mammalian cells.[4] Consider performing target deconvolution studies or pathway analysis to identify potential off-target interactions.
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Mechanism of Cytotoxicity: Investigate the mechanism of cell death in the mammalian cells (e.g., apoptosis, necrosis) to understand the cytotoxic pathway.
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Structural Analogs: If available, test structural analogs of Agent 9 to see if the antitrypanosomal activity can be separated from the cytotoxicity.
Q3: My in vivo experiments with Agent 9 are not showing the expected efficacy, despite good in vitro potency. What could be the problem?
A3: The transition from in vitro to in vivo efficacy is a common hurdle in drug discovery. Several factors can explain this discrepancy:
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Pharmacokinetics (PK): Agent 9 may have poor pharmacokinetic properties, such as rapid metabolism or low bioavailability.[5] Consider conducting PK studies to determine the compound's half-life, distribution, and clearance in the animal model.
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Blood-Brain Barrier (BBB) Penetration: For late-stage Human African Trypanosomiasis (HAT), the ability to cross the BBB is crucial.[6] If your model involves central nervous system (CNS) infection, assess the BBB penetration of Agent 9.
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Animal Model: The choice of animal model and the Trypanosoma strain used for infection are critical. Ensure the model is appropriate for the type of trypanosomiasis you are studying (e.g., acute vs. chronic infection).[6]
-
Dosing Regimen: The dose, frequency, and route of administration may not be optimal. An insufficient dose or a short half-life might lead to suboptimal exposure of the parasites to the drug.
Troubleshooting Guides
Guide 1: Inconsistent EC50 Values in In Vitro Assays
Problem: You are observing significant variability in the EC50 values of this compound across different experimental runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Parasite Seeding Density | Standardize your protocol for parasite counting and dilution to ensure a consistent starting cell number in each well.[1] |
| Variation in Compound Dilution | Prepare a fresh serial dilution of Agent 9 for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile medium. |
| Fluctuations in Incubator Conditions | Regularly monitor and calibrate the temperature and CO2 levels of your incubator to ensure a stable environment for parasite growth.[1] |
| Reagent Variability | Use the same batch of media, serum, and viability dye for a set of experiments. If a new batch is introduced, perform a validation experiment. |
Guide 2: Unexpected Parasite Morphology or Growth Characteristics After Treatment
Problem: After treatment with Agent 9, you observe unusual parasite morphology (e.g., swollen cells, loss of kinetoplast) or altered growth kinetics that do not correlate with the expected cell death.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Cycle Arrest | Agent 9 might be inducing cell cycle arrest rather than immediate cytotoxicity.[4][7] Perform cell cycle analysis using flow cytometry to investigate this possibility. |
| Mitochondrial Dysfunction | The observed morphological changes could be due to effects on the parasite's mitochondrion.[4][8] Use mitochondrial-specific dyes (e.g., MitoTracker) to assess mitochondrial membrane potential.[8] |
| Cytostatic vs. Cytocidal Effect | The compound may be cytostatic (inhibiting growth) rather than cytocidal (killing the cells).[6] To differentiate, perform a washout experiment where the compound is removed after a certain incubation period, and parasite regrowth is monitored. |
| Induction of Apoptosis-like Cell Death | Some antitrypanosomal compounds can induce an apoptosis-like phenotype in trypanosomes.[1] Use assays like Annexin V/Propidium Iodide staining to detect markers of apoptosis. |
Experimental Protocols
Protocol 1: In Vitro Antitrypanosomal Activity Assay using AlamarBlue
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1]
-
Assay Setup: Seed a 96-well plate with parasites at a density of 1.5 x 10^4 parasites per well. Add the diluted compound to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., pentamidine) as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
Viability Assessment: Add AlamarBlue reagent (10% of the well volume) to each well and incubate for another 24 hours in the dark.[1]
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay in Mammalian Cells (MTT Assay)
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Assay Setup: Seed a 96-well plate with cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: General workflow for evaluating this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of Agent 9.
Caption: Hypothetical signaling pathway for Agent 9's mechanism.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Optimization of Antitrypanosomal Agent 9 for Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of antitrypanosomal agent 9 and its analogs for improved blood-brain barrier (BBB) penetration to treat the central nervous system (CNS) stage of Human African Trypanosomiasis (HAT).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent antitrypanosomal compound identified as a phenoxymethylbenzamide derivative. It has demonstrated significant in vitro activity against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense, the parasites responsible for HAT.[1][2] Its CAS number is 438474-67-0.[2]
Q2: Why is optimizing for blood-brain barrier penetration crucial for this agent?
The second stage of HAT, also known as the neurological or meningo-encephalitic stage, occurs when the trypanosome parasites cross the blood-brain barrier and invade the central nervous system. This stage is fatal if left untreated. Therefore, any effective drug for late-stage HAT must be able to penetrate the BBB to reach the parasites in the brain.
Q3: What are the known antitrypanosomal activities of Agent 9?
This compound has shown the following in vitro activities[2]:
| Parasite/Cell Line | IC50 (µM) |
| Trypanosoma brucei brucei | 1.15 |
| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 |
| Trypanosoma cruzi | 107 ± 34.5 |
| Leishmania donovani | 35.7 ± 6.22 |
| Plasmodium falciparum | 22.3 ± 1.06 |
| L6 cells (cytotoxicity) | 186 ± 94.2 |
Troubleshooting Guide for Experimental Workflows
Researchers may encounter several challenges while optimizing phenoxymethylbenzamide analogs for BBB penetration. This guide provides potential solutions to common problems.
Problem 1: Low in vitro BBB permeability in PAMPA or cell-based assays.
Possible Causes:
-
High Polar Surface Area (PSA): Molecules with a PSA greater than 70-90 Ų often exhibit poor passive diffusion across the BBB.
-
Low Lipophilicity (logP): Insufficient lipophilicity can hinder partitioning into the lipid membranes of the endothelial cells of the BBB.
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High Molecular Weight: Compounds with a molecular weight greater than 450 Da tend to have reduced BBB permeability.
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Efflux Transporter Substrate: The compound may be actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Calculate the cLogP and PSA of your analog. Aim for a cLogP between 1 and 3 and a PSA below 70 Ų.
-
If the PSA is high, consider modifying the molecule to reduce the number of hydrogen bond donors and acceptors.
-
If the cLogP is low, consider adding lipophilic groups.
-
-
Investigate Efflux Liability:
-
Perform a P-gp substrate assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). A high efflux ratio indicates that the compound is a P-gp substrate.
-
If it is a substrate, consider structural modifications to reduce its affinity for P-gp. This can sometimes be achieved by altering the number and position of hydrogen bond donors or by introducing bulky groups.
-
-
Enhance Passive Permeability:
-
Synthesize analogs with varying lipophilicity and polarity to find an optimal balance.
-
Consider prodrug strategies to mask polar functional groups, which can be cleaved once the compound is in the CNS.
-
Problem 2: Promising in vitro permeability does not translate to in vivo efficacy in animal models.
Possible Causes:
-
Rapid Metabolism: The compound may be quickly metabolized in the liver, leading to low plasma concentrations and insufficient amounts reaching the brain.
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB.
-
Poor Pharmacokinetics: The compound may have a short half-life, low oral bioavailability, or unfavorable distribution.
Troubleshooting Steps:
-
Conduct In Vitro Metabolic Stability Assays:
-
Use liver microsomes or S9 fractions to assess the metabolic stability of your compounds. A short half-life in these assays suggests rapid metabolism.
-
Identify the metabolic soft spots in your molecule and modify the structure to block these metabolic pathways (e.g., by introducing fluorine atoms).
-
-
Determine Plasma Protein Binding:
-
Use techniques like equilibrium dialysis or ultrafiltration to measure the extent of plasma protein binding.
-
If binding is very high (>99%), it may be necessary to redesign the molecule to reduce its affinity for plasma proteins.
-
-
Perform Pharmacokinetic Studies:
-
Conduct a full pharmacokinetic study in mice or rats to determine parameters like half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability.
-
This data will provide a comprehensive picture of the compound's behavior in vivo and guide further optimization efforts.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Antitrypanosomal Activity Assay
This protocol is adapted from standard methods for assessing the in vitro activity of compounds against Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Resazurin solution (AlamarBlue)
-
Test compounds dissolved in DMSO
Procedure:
-
Maintain T. b. brucei in HMI-9 medium at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add a suspension of T. b. brucei to each well to achieve a final density of 2 x 10⁴ cells/mL.
-
Include wells with parasites and no drug (negative control) and wells with a standard antitrypanosomal drug (e.g., suramin) as a positive control.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration.
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability across the BBB.
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter membrane)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
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Test compounds and standard drugs with known BBB permeability (e.g., caffeine, propranolol, atenolol)
Procedure:
-
Coat the filter membrane of the donor wells with a solution of porcine brain lipid in dodecane.
-
Fill the acceptor wells with PBS.
-
Add the test compounds (dissolved in PBS) to the donor wells.
-
Assemble the PAMPA plate (donor plate on top of the acceptor plate).
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Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - C_A(t)/C_equilibrium)] * (V_A * V_D) / [(V_A + V_D) * A * t]
-
Where C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
Visualizations
Logical Workflow for Optimizing BBB Penetration
Caption: Workflow for optimizing antitrypanosomal agents for BBB penetration.
Key Physicochemical Properties Influencing BBB Penetration
Caption: Factors influencing small molecule BBB penetration.
References
addressing potential resistance mechanisms to antitrypanosomal agent 9
Welcome to the technical support center for Antitrypanosomal Agent 9 (AT-9). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential resistance mechanisms and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a gradual loss of AT-9 efficacy in our long-term Trypanosoma brucei cultures. What could be the underlying cause?
A1: A progressive decrease in the efficacy of AT-9 is often the first sign of developing resistance. This can be caused by several factors, and a systematic approach is recommended to identify the cause. Common mechanisms of resistance to antitrypanosomal agents include:
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Reduced Drug Uptake: The parasite may have acquired mutations in the transporter protein(s) responsible for AT-9 uptake. Many antitrypanosomal drugs, such as pentamidine and melarsoprol, rely on specific transporters like the P2 adenosine transporter or aquaglyceroporins.[1][2][3]
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Increased Drug Efflux: The parasites might be overexpressing ATP-Binding Cassette (ABC) transporters, which actively pump the drug out of the cell, preventing it from reaching its target.[1][4]
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Altered Drug Metabolism/Activation: If AT-9 is a prodrug, resistance can arise from mutations in the enzyme required for its activation. This is a known mechanism for nitro-drugs like nifurtimox, which require a mitochondrial nitroreductase.[5][6]
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Target Modification: Although less common for some classes of antitrypanosomals, mutations in the molecular target of AT-9 could prevent the drug from binding effectively.
To investigate this, we recommend generating a resistant line for comparative analysis.
Q2: How can we experimentally select for and confirm an AT-9 resistant T. brucei line in vitro?
A2: Generating a resistant cell line is a key step in characterizing resistance mechanisms.[7] This is typically achieved through continuous exposure to gradually increasing concentrations of the drug.[5][8]
Experimental Workflow for Generating a Resistant Line
Caption: Workflow for in vitro generation of AT-9 resistant trypanosomes.
Q3: Our newly generated AT-9 resistant line shows cross-resistance to other compounds. What does this imply?
A3: Cross-resistance provides valuable clues about the mechanism of resistance. For instance, cross-resistance between melarsoprol and pentamidine was a key observation that led to the discovery of a shared uptake transporter.[1]
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If cross-resistance is observed with compounds known to use a specific transporter (e.g., adenosine transporters), it strongly suggests that the resistance mechanism involves altered drug uptake via that transporter.
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If cross-resistance is seen with a broad range of structurally unrelated compounds, it may point towards the upregulation of a multidrug resistance (MDR) efflux pump, such as an ABC transporter.[1]
We recommend testing your AT-9 resistant line against a panel of standard antitrypanosomal drugs to map its cross-resistance profile.
Table 1: Example Cross-Resistance Profile of an AT-9 Resistant Line
| Compound | Putative Uptake Transporter | EC50 WT (nM) | EC50 AT-9R (nM) | Resistance Factor (RF) | Implication |
| AT-9 | Hypothesized: TbAT1/P2 | 10 ± 1.2 | 155 ± 8.5 | 15.5 | Primary Resistance |
| Pentamidine | TbAT1/P2, HAPT1, AQP2/3[3] | 5 ± 0.5 | 78 ± 4.3 | 15.6 | Shared uptake/efflux pathway |
| Melarsoprol | TbAT1/P2, AQP2/3[3] | 3 ± 0.4 | 46 ± 3.1 | 15.3 | Shared uptake/efflux pathway |
| Eflornithine | AAT6[1] | 5000 ± 350 | 5200 ± 410 | 1.04 | Different mechanism of uptake |
| Nifurtimox | Diffusion/Unknown | 3000 ± 210 | 3100 ± 250 | 1.03 | Different mechanism of action/activation |
Q4: What molecular mechanisms could be responsible for resistance to AT-9, and how can we investigate them?
A4: Based on known mechanisms for other antitrypanosomal agents, resistance to AT-9 can be multifactorial.[6] A logical approach to dissecting these mechanisms is outlined below.
Potential Resistance Mechanisms and Investigative Workflow
Caption: Logical workflow for investigating molecular mechanisms of AT-9 resistance.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (EC50 Determination)
This protocol is used to determine the 50% effective concentration (EC50) of a compound against T. brucei.
-
Materials:
-
T. brucei bloodstream forms (wild-type or resistant).
-
HMI-9 medium supplemented with 10% FBS.
-
Resazurin sodium salt solution (e.g., AlamarBlue).
-
96-well flat-bottom plates.
-
AT-9 stock solution (e.g., in DMSO).
-
-
Procedure:
-
Seed a 96-well plate with T. brucei at a density of 2 x 104 cells/mL in 100 µL of HMI-9 medium per well.
-
Prepare a serial dilution of AT-9 in HMI-9 medium. Add 100 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include a "no drug" control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of Resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Generation of Drug-Resistant Trypanosomes In Vitro
This protocol details the stepwise pressure method for selecting resistant parasites.[5][9]
-
Initiation:
-
Begin with a wild-type T. brucei culture in a T-25 flask.
-
Determine the EC50 of AT-9 for this parent line.
-
Add AT-9 to the culture at a starting concentration of 0.5x EC50.
-
-
Pressure Application:
-
Maintain the parasite culture, passaging as needed. Monitor the growth rate daily.
-
Initially, the growth rate may decrease significantly. Wait for the culture to adapt and the growth rate to return to near-normal levels.
-
Once the culture is stable, double the concentration of AT-9.
-
Repeat this cycle of adaptation and concentration increase. The process can take several months.[5]
-
-
Cloning and Characterization:
-
Once the parasites can tolerate a significantly higher concentration of AT-9 (e.g., >10-fold the initial EC50), clone the resistant population by limiting dilution to ensure a genetically homogenous line.
-
Expand the clonal population and determine its EC50 to quantify the level of resistance.
-
Prepare cryopreserved stocks of the resistant line and the corresponding wild-type parent line for future comparative studies.
-
References
- 1. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic dissection of drug resistance in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Selection of Trypanosomatid Pathogens for Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transcriptional differentiation of Trypanosoma brucei during in vitro acquisition of resistance to acoziborole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antitrypanosomal Agent 9, Suramin, and Pentamidine for Researchers
In the landscape of antitrypanosomal drug discovery, a thorough evaluation of novel compounds against established treatments is paramount for advancing therapeutic strategies. This guide provides a detailed, objective comparison of Antitrypanosomal Agent 9 against two frontline drugs, suramin and pentamidine, focusing on their performance based on available experimental data. This analysis is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: A Tale of Three Compounds
The modes of action for these three agents exhibit distinct and complex interactions with the trypanosome parasite.
This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. Its potent activity suggests interference with a critical parasitic pathway, warranting further investigation.
Suramin: Suramin is a polyanionic compound with a multifaceted mechanism of action. It is understood to inhibit a wide range of enzymes essential for the parasite's survival. Notably, it interferes with glycolytic enzymes, thereby disrupting the parasite's energy metabolism[1]. Suramin is also thought to be taken up by the parasite via receptor-mediated endocytosis of drug bound to low-density lipoproteins[2][3]. Recent studies have also implicated its role in inhibiting a RuvB-like DNA helicase, which is involved in parasite replication[3][4].
Pentamidine: The antitrypanosomal effect of pentamidine is believed to stem from its interference with the parasite's nuclear metabolism. It is thought to inhibit the synthesis of DNA, RNA, phospholipids, and proteins[5]. Pentamidine is also known to be actively transported into the trypanosome and may disrupt mitochondrial function[6][7].
Below is a diagram illustrating the proposed signaling pathways and cellular targets for Suramin and Pentamidine.
Caption: Proposed mechanisms of action for Suramin and Pentamidine.
Quantitative Performance Comparison
The following tables summarize the available in vitro activity, cytotoxicity, and selectivity index data for this compound, suramin, and pentamidine. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Antitrypanosomal Activity (IC50, µM)
| Compound | Trypanosoma brucei brucei | Trypanosoma brucei rhodesiense | Trypanosoma cruzi |
| This compound | 1.15[8] | 0.985 ± 0.076[8] | 107 ± 34.5[8] |
| Suramin | ~0.035[2] | - | - |
| Pentamidine | 0.0053[9] | - | - |
Note: A lower IC50 value indicates higher potency.
Table 2: In Vitro Cytotoxicity (CC50, µM)
| Compound | Cell Line | CC50 (µM) |
| This compound | L6 | 186 ± 94.2[8] |
| Suramin | Vero E6 | >5000[10] |
| Calu-3 | >500[10] | |
| Human Lung Cancer Cell Lines | 130 - 3715[11] | |
| HepG2 | 45.04[12] | |
| Pentamidine | - | - |
Note: A higher CC50 value indicates lower cytotoxicity to mammalian cells.
Table 3: Selectivity Index (SI)
| Compound | SI (CC50 / IC50) |
| This compound | ~161.7 (L6 cells / T. b. brucei) |
| Suramin | >250 (Vero E6 cells / SARS-CoV-2)[10] |
| Pentamidine | - |
Note: A higher SI indicates greater selectivity for the parasite over mammalian cells. The SI for this compound was calculated using the provided IC50 for T. b. brucei and CC50 for L6 cells. The SI for Suramin is against a virus and is provided for context on its general selectivity.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of antitrypanosomal compounds. Below are outlines of key experimental procedures.
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against trypanosomes.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
Compound Dilution: The test compound is serially diluted in the culture medium in a 96-well plate.
-
Incubation: A suspension of trypanosomes is added to each well, and the plate is incubated for 48-72 hours.
-
Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well and incubated for another 4-24 hours.
-
Measurement: The fluorescence or absorbance is measured using a plate reader. The reduction of resazurin to the fluorescent resorufin by metabolically active cells is indicative of cell viability.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound on mammalian cell lines.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2, L6) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration[13][14][15].
In Vivo Efficacy in a Mouse Model
Animal models are essential for evaluating the in vivo efficacy of antitrypanosomal drug candidates.
-
Infection: Mice (e.g., BALB/c or Swiss Webster) are infected intraperitoneally with a specific number of Trypanosoma brucei parasites.
-
Treatment: Treatment with the test compound is initiated at a predetermined time post-infection, administered via a specific route (e.g., oral, intraperitoneal).
-
Monitoring: Parasitemia is monitored daily by examining blood smears. The survival of the mice is also recorded.
-
Endpoint: The study continues until a defined endpoint, such as the clearance of parasites from the blood or a predetermined survival period.
-
Data Analysis: The efficacy of the compound is assessed by the reduction in parasitemia and the increase in the mean survival time of the treated mice compared to the untreated control group[16][17][18][19][20].
The following diagram illustrates a general workflow for the in vitro screening of antitrypanosomal compounds.
Caption: In vitro screening workflow for antitrypanosomal drug discovery.
Conclusion
This comparative guide highlights the current understanding of this compound in relation to the established drugs, suramin and pentamidine. While this compound demonstrates promising in vitro activity against T. b. brucei and T. b. rhodesiense, further research is imperative to fully characterize its mechanism of action, in vivo efficacy, and complete safety profile. The provided data and protocols offer a framework for researchers to conduct further comparative studies, which are essential for the development of new and improved therapies for African trypanosomiasis. The polypharmacological nature of suramin and the multi-faceted mechanism of pentamidine underscore the complexity of targeting the trypanosome parasite and provide a high bar for the development of new chemical entities.
References
- 1. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 2. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of suramin against HepG2 cells through activation of intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vivo evaluation of sixteen plant extracts on mice inoculated with Trypanosoma brucei gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Fexinidazole vs. Novel Antitrypanosomal Agents: A Comparative Analysis for Researchers
A detailed comparison of the established drug fexinidazole against emerging novel antitrypanosomal compounds, represented here by the data-limited "Antitrypanosomal Agent 9," offers a glimpse into the evolving landscape of drug discovery for Human African Trypanosomiasis (HAT). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by available experimental data and detailed methodologies.
Fexinidazole, a 5-nitroimidazole derivative, stands as a significant advancement in the treatment of HAT, also known as sleeping sickness. It is an oral therapy effective against both stages of the disease caused by Trypanosoma brucei gambiense. In contrast, the pipeline for new antitrypanosomal drugs is populated by numerous novel chemical entities, often emerging from high-throughput screening campaigns. "this compound" serves as an illustrative example of such a novel agent, belonging to the quinoline class of compounds, which has demonstrated potent in vitro activity. Due to the limited publicly available information on "this compound," this comparison will juxtapose the well-characterized profile of fexinidazole with the available data for this novel agent, contextualized within the broader class of quinoline-based compounds.
Quantitative Performance Data
The following tables summarize the available quantitative data for fexinidazole and this compound, providing a side-by-side comparison of their in vitro activity and cytotoxicity.
| In Vitro Efficacy | Fexinidazole | This compound |
| Target Organism | Trypanosoma brucei | T. b. brucei |
| IC50 | ~1-4 µM[1] | 1.15 µM |
| Target Organism | T. b. rhodesiense | T. b. rhodesiense |
| IC50 | 0.7-3.3 µM[2] | 0.985 ± 0.076 µM |
| Target Organism | T. cruzi | T. cruzi |
| IC50 | - | 107 ± 34.5 µM |
| Target Organism | L. donovani | L. donovani |
| IC50 | - | 35.7 ± 6.22 µM |
| Target Organism | P. falciparum | P. falciparum |
| IC50 | - | 22.3 ± 1.06 µM |
| Cytotoxicity | Fexinidazole | This compound |
| Cell Line | Mammalian cells | L6 cells |
| IC50 | >100-fold less toxic than to T. brucei | 186 ± 94.2 µM |
| In Vivo Efficacy (Mouse Model) | Fexinidazole | This compound |
| Stage 1 (acute) | 100 mg/kg/day for 4 days (oral)[2] | Data not available |
| Stage 2 (chronic) | 200 mg/kg/day for 5 days (oral)[2] | Data not available |
Mechanism of Action
Fexinidazole is a prodrug that requires metabolic activation.[3][4] Its mechanism is multifaceted, involving the generation of reactive nitro-intermediates that are thought to inhibit DNA and protein synthesis in the parasite.[5][6][7]
The precise mechanism of action for this compound is not publicly known. However, quinoline-based compounds have been shown to act through various mechanisms, including inhibition of the parasite's proteasome.[1][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Antitrypanosomal Activity Assay (IC50 Determination)
This protocol is a representative method for determining the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, parasites are seeded at a density of 2 x 10^5 cells/mL. The serially diluted compound is added to the wells. A negative control (DMSO vehicle) and a positive control (a known trypanocidal drug like suramin) are included.
-
Incubation: The plate is incubated for 48 hours under standard culture conditions.
-
Viability Assessment: A resazurin-based reagent is added to each well, and the plate is incubated for another 24 hours. Viable cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (IC50 Determination against Mammalian Cells)
This protocol outlines a method for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., L6 rat myoblasts).
-
Cell Culture: L6 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells are seeded in a 96-well plate at a density of 4 x 10^4 cells/well and allowed to attach overnight.
-
Compound Addition: The test compound, serially diluted in culture medium, is added to the wells.
-
Incubation: The plate is incubated for 72 hours.
-
Viability Assessment: A resazurin-based assay is performed as described in the antitrypanosomal activity assay.
-
Data Analysis: The IC50 value is determined as described above. The selectivity index (SI) is calculated as the ratio of the IC50 in the mammalian cell line to the IC50 against the parasite.
In Vivo Efficacy in a Mouse Model of HAT
This protocol describes a general procedure for evaluating the efficacy of a test compound in a murine model of both stage 1 (hemolymphatic) and stage 2 (meningoencephalitic) HAT.[9][10][11][12]
-
Infection: Female BALB/c mice are infected intraperitoneally with 1 x 10^4 bloodstream forms of a relevant Trypanosoma brucei strain.
-
Treatment Initiation:
-
Stage 1 Model: Treatment is initiated 3 days post-infection.
-
Stage 2 Model: Treatment is initiated 21 days post-infection to allow for central nervous system involvement.
-
-
Drug Administration: The test compound is formulated in a suitable vehicle and administered orally or intraperitoneally once or twice daily for a defined period (e.g., 5-7 days). A vehicle control group and a positive control group (treated with a known effective drug like fexinidazole) are included.
-
Monitoring:
-
Parasitemia: Blood is collected from the tail vein at regular intervals, and the number of parasites is determined by microscopy.
-
Clinical Signs: Mice are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur).
-
Survival: The survival of the mice is recorded daily.
-
-
Cure Assessment: Mice that are aparasitemic at the end of the treatment and remain so for a defined follow-up period (e.g., 30-60 days) are considered cured.
Visualizations
The following diagrams illustrate the proposed signaling pathway for fexinidazole's mechanism of action, a typical experimental workflow for antitrypanosomal drug screening, and a logical flow for a comparative study.
Caption: Proposed mechanism of action for fexinidazole.
Caption: Experimental workflow for antitrypanosomal drug screening.
Caption: Logical flow for a comparative study of antitrypanosomal agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fexinidazole (Fexinidazole Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. krishikosh [krishikosh.egranth.ac.in]
- 10. academicjournals.org [academicjournals.org]
- 11. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitrypanosomal activity of hydromethanol extract of leaves of Cymbopogon citratus and seeds of Lepidium sativum: in-vivo mice model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Novel Antitrypanosomal Agents: A Comparative Analysis
In the ongoing search for more effective and safer treatments for trypanosomiasis, numerous novel compounds are being investigated. This guide provides a comparative analysis of the in vivo efficacy of a promising candidate, the tetracyclic iridoid ML-F52, against standard trypanocidal drugs. The data presented is derived from preclinical studies in murine models, offering a quantitative look at the agent's potential for future drug development.
Comparative Efficacy of Antitrypanosomal Agents
The following table summarizes the in vivo efficacy of the novel agent ML-F52 compared to the vehicle control in a murine model of Trypanosoma brucei brucei infection.
| Agent | Dose | Administration Route | Parasitemia Reduction | Survival Rate | Study Duration |
| ML-F52 | 30 mg/kg/day for 5 days | Intraperitoneal | Complete clearance | 100% | 20 days post-infection[1] |
| Vehicle Control | N/A | Intraperitoneal | N/A | Not reported, but parasitemia increased | 20 days post-infection[1] |
| Molucidin | 30 mg/kg/day for 5 days | Intraperitoneal | Showed severe toxicity, leading to death | 0% (at day 7) | 20 days post-infection[1] |
| ML-2-3 | 30 mg/kg/day for 5 days | Intraperitoneal | Ineffective, similar to vehicle control | Not specified, but parasitemia increased | 20 days post-infection[1] |
Experimental Protocols
The in vivo efficacy of ML-F52 was evaluated using a standard murine model of trypanosomiasis. The key aspects of the experimental protocol are detailed below.
In Vivo Efficacy Assay
-
Animal Model: Six-week-old female BALB/c mice, with an average weight of 20 g, were used for the study.
-
Parasite and Infection: Mice were infected with 1 × 10³ cells of T. brucei brucei (TC-221 strain).
-
Treatment Groups: The mice were randomly assigned to four groups, each containing five mice.
-
Group 1: Treated with molucidin (30 mg/kg of body weight).
-
Group 2: Treated with ML-2-3 (30 mg/kg of body weight).
-
Group 3: Treated with ML-F52 (30 mg/kg of body weight).
-
Group 4: Received physiological saline with less than 0.1% DMSO as a vehicle control.
-
-
Drug Administration: Treatment was initiated 6 hours post-infection and continued daily for five consecutive days via intraperitoneal injection.
-
Monitoring: Parasitemia and the weight of the mice were monitored daily for 20 days post-infection.[1]
Visualizing Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study for the novel antitrypanosomal agents.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for ML-F52 is still under investigation, related compounds ML-2-3 and ML-F52 have been shown to suppress the expression of the paraflagellum rod protein subunit 2 (PFR-2) and cause alterations in the cell cycle, which leads to apoptosis in the bloodstream form of the trypanosome parasites.[1] This suggests a potential disruption of parasite motility and cell division processes.
The following diagram illustrates the proposed mechanism of action.
References
Unveiling the Potential of 3-Aminosteroids: A New Frontier in Antitrypanosomal Drug Development
A comparative analysis of the cross-resistance profiles of novel 3-aminosteroid compounds reveals a promising lack of cross-resistance with existing trypanocidal drugs, suggesting a distinct mechanism of action and positioning them as valuable candidates in the fight against African trypanosomiasis.
Researchers in the field of parasitology and drug development are continually seeking novel therapeutic agents to combat African trypanosomiasis, a disease plagued by the emergence of drug-resistant parasite strains. This guide provides a comprehensive comparison of a novel class of antitrypanosomal agents, the 3-aminosteroids, with established drugs, focusing on their performance against various drug-resistant Trypanosoma brucei cell lines. The data presented herein is derived from a study investigating the cellular effects and cross-resistance profiles of these promising compounds.
Comparative Efficacy Against Drug-Resistant Trypanosomes
The in vitro activity of a selection of 3-aminosteroids was assessed against wild-type and a panel of well-characterized drug-resistant T. b. brucei strains. The results, summarized in the table below, demonstrate that the 3-aminosteroids, particularly the 3β-isomers, maintain their potency across these resistant lines, a critical attribute for any new drug candidate.
| Compound | Wild-Type (Tbb 427WT) IC50 (µM) | TbAT1-KO (Diminazene/Pentamidine Resistant) IC50 (µM) | B48 (Pentamidine/Arsenical Resistant) IC50 (µM) | ISMR1 (Isometamidium/Diminazene Resistant) IC50 (µM) | AQP2/3-KO (Melarsoprol/Pentamidine Resistant) IC50 (µM) |
| 3β-holaphyllamine (1) | 0.85 ± 0.07 | 1.1 ± 0.1 | 1.2 ± 0.2 | 0.98 ± 0.15 | 1.0 ± 0.1 |
| 3β-N-methylholaphyllamine (2) | 0.76 ± 0.05 | 0.95 ± 0.08 | 1.0 ± 0.1 | 0.88 ± 0.12 | 0.91 ± 0.09 |
| 3α-aminosteroid (3) | 0.54 ± 0.04 | 3.0 ± 0.3 | 1.7 ± 0.2 | 1.3 ± 0.1 | 1.5 ± 0.2 |
| 3α-aminosteroid (5) | 0.61 ± 0.05 | 1.3 ± 0.1 | 1.3 ± 0.1* | 0.99 ± 0.1 | 0.89 ± 0.08 |
| Pentamidine | 0.004 ± 0.001 | 0.012 ± 0.002 | 0.15 ± 0.02 | 0.005 ± 0.001 | 0.025 ± 0.003 |
| Diminazene aceturate | 0.021 ± 0.003 | 0.45 ± 0.05 | 0.025 ± 0.004 | 0.51 ± 0.06 | 0.023 ± 0.003 |
*A statistically significant (p < 0.05) loss of sensitivity compared to the wild-type strain was observed for these compounds against the respective resistant lines, although the resistance factor was low.
Notably, while some 3α-aminosteroids showed a minor, yet statistically significant, decrease in activity against strains lacking the P2/TbAT1 aminopurine transporter (TbAT1-KO), the 3β-aminosteroids displayed no significant cross-resistance. This suggests that the primary uptake mechanism for the more promising 3β-compounds is independent of this well-known drug transporter, which is implicated in resistance to diamidines and arsenicals.
Experimental Protocols
In Vitro Drug Sensitivity Assay:
The 50% inhibitory concentration (IC50) values were determined using a resazurin-based cell viability assay.
-
Cell Culture: Trypanosoma brucei brucei bloodstream forms (wild-type and resistant strains) were cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Dilution: Test compounds and reference drugs were prepared in appropriate solvents and serially diluted in 96-well plates.
-
Incubation: Trypanosomes were seeded into the wells at a density of 1.5 x 10^4 cells/well and incubated with the compounds for 48 hours.
-
Viability Assessment: Resazurin solution was added to each well, and the plates were incubated for an additional 24 hours.
-
Data Analysis: Fluorescence was measured using an excitation wavelength of 544 nm and an emission wavelength of 590 nm. IC50 values were calculated from the resulting dose-response curves using non-linear regression analysis.
Resistant Cell Lines:
The drug-resistant trypanosome strains used in these studies have been well-characterized and were generated through in vitro drug pressure or genetic manipulation:
-
TbAT1-KO: A knockout of the P2/TbAT1 aminopurine transporter, conferring resistance to diminazene and pentamidine.
-
B48: Derived from the TbAT1-KO line by in vitro selection with pentamidine, exhibiting high-level resistance to pentamidine and arsenicals.
-
ISMR1: An isometamidium-resistant strain that also shows cross-resistance to diminazene.
-
AQP2/3-KO: A double knockout of aquaglyceroporins 2 and 3, leading to resistance to melarsoprol and pentamidine.
Visualizing Experimental Workflow and Resistance Pathways
To better illustrate the processes involved in these cross-resistance studies, the following diagrams have been generated.
Validating the Target of Antitrypanosomal Agents in T. brucei: A Comparative Guide
A critical step in the development of new therapeutics for Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is the identification and validation of the drug's molecular target. This process not only elucidates the mechanism of action but also enables rational drug design and the development of strategies to overcome potential drug resistance. While some antitrypanosomal agents have well-defined targets, many, including the potent compound "antitrypanosomal agent 9," have yet to have their specific molecular target identified.
This guide provides a comparative overview of this compound and other key agents, highlighting the importance of target validation. It outlines a comprehensive experimental workflow for identifying and validating the target of novel compounds and provides detailed protocols for the key methodologies involved.
Performance Comparison of Antitrypanosomal Agents
The following table summarizes the in vitro activity of this compound against T. b. brucei and compares it with other agents for which the molecular targets have been validated. This comparison underscores the necessity of target identification to move from a promising phenotypic hit to a well-understood drug candidate.
| Compound | Target(s) | T. b. brucei IC50/EC50 (µM) | Cytotoxicity (IC50 in L6 cells, µM) | Selectivity Index (SI) |
| This compound | Unknown | 1.15[1] | 186[1] | ~162 |
| Eflornithine | Ornithine decarboxylase[2][3] | 100-200 | >1000 | >5-10 |
| Suramin | Multiple, including glycolytic enzymes[4][5] | 0.02-0.2 | >100 | >500 |
| Pentamidine | DNA binding, mitochondrial membrane potential[2][4] | 0.002-0.01 | >20 | >2000-10000 |
| Fexinidazole (metabolites) | Nitroreductase (prodrug activation)[3] | 0.3-1.5 | >30 | >20-100 |
| Acoziborole | CPSF3 (mRNA maturation factor)[2] | 0.003 | >50 | >16,667 |
*Selectivity Index (SI) = Cytotoxicity IC50 / T. b. brucei IC50/EC50
Experimental Workflow for Target Identification and Validation
The process of identifying and validating the molecular target of a novel antitrypanosomal agent, such as agent 9, is a multi-step process that combines computational, biochemical, and genetic approaches. The following diagram illustrates a logical workflow for this process.
A logical workflow for the identification and validation of a novel antitrypanosomal drug target.
Experimental Protocols
Detailed methodologies for the key experiments cited in the workflow are provided below.
Biochemical Target Identification: Affinity Chromatography-Mass Spectrometry
This method aims to isolate the protein target(s) of an antitrypanosomal agent by using the compound as a bait to pull down its binding partners from the parasite lysate.
Protocol:
-
Immobilization of the Agent:
-
Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the coupled agent should also be prepared.
-
-
Preparation of T. brucei Lysate:
-
Culture bloodstream form T. brucei to a density of 1-2 x 10^6 cells/mL.
-
Harvest the parasites by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells by sonication or with a mild, non-denaturing detergent in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pull-down:
-
Incubate the clarified lysate with the immobilized agent and control resins for several hours at 4°C with gentle rotation.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the agent-coupled resin. This can be done by competing with a high concentration of the free agent, changing the pH, or using a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are unique to the agent-coupled resin and identify them by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Genetic Target Identification: Genome-wide RNAi Screen
This technique identifies genes that, when silenced, confer resistance to the antitrypanosomal agent, suggesting that the gene product may be the drug's target or part of its pathway.
Protocol:
-
RNAi Library Induction and Drug Selection:
-
Utilize a tetracycline-inducible genome-wide RNAi library in bloodstream form T. brucei.
-
Induce the expression of double-stranded RNA (dsRNA) by adding tetracycline to the culture medium.
-
Expose the induced parasite population to a concentration of this compound that is sufficient to inhibit the growth of the wild-type parasites.
-
-
Selection and Sequencing:
-
Culture the parasites in the presence of the drug for a sufficient period to allow for the enrichment of resistant clones.
-
Isolate genomic DNA from the resistant population.
-
Amplify the integrated RNAi target fragments by PCR.
-
Sequence the amplified fragments using high-throughput sequencing (RNAi Target Sequencing or RIT-seq).
-
-
Data Analysis:
-
Align the sequencing reads to the T. brucei genome to identify the genes that are overrepresented in the resistant population. These genes are potential candidates for the drug's target or are involved in its mechanism of action.
-
Target Validation: Gene Knockdown and Phenotypic Analysis
Once a putative target is identified, its essentiality and role in the drug's efficacy are confirmed through targeted gene knockdown.
Protocol:
-
Generation of Conditional Knockdown Cell Line:
-
Create a T. brucei cell line where the expression of the candidate target gene can be inducibly silenced using RNAi. This is typically achieved by integrating a tetracycline-inducible construct expressing dsRNA specific to the target gene.
-
-
Growth and Drug Sensitivity Assays:
-
Culture the conditional knockdown cell line with and without tetracycline to induce RNAi.
-
Monitor the growth of the induced and uninduced cell populations over several days. A significant growth defect upon knockdown indicates that the gene is essential.
-
Determine the IC50 of this compound in both the induced (target-depleted) and uninduced cell lines. A significant increase in the IC50 upon target knockdown provides strong evidence that the gene product is the drug's target.
-
Biochemical Validation: Recombinant Protein Expression and Enzyme Inhibition Assay
This approach validates the direct interaction between the antitrypanosomal agent and its putative target protein.
Protocol:
-
Recombinant Protein Expression and Purification:
-
Clone the coding sequence of the candidate target gene into an expression vector (e.g., in E. coli).
-
Express the recombinant protein and purify it to homogeneity using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
-
Enzyme Inhibition Assay:
-
Develop a functional assay to measure the activity of the purified recombinant protein (e.g., an enzymatic assay that monitors substrate turnover).
-
Perform the assay in the presence of increasing concentrations of this compound to determine its inhibitory potency (IC50 or Ki value). A potent and specific inhibition of the protein's activity provides direct evidence of target engagement.
-
By following this comprehensive workflow, researchers can move from a phenotypically active compound like this compound to a drug candidate with a well-validated molecular target, a crucial step in the development of new and effective treatments for Human African Trypanosomiasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
A Head-to-Head Comparison of Antitrypanosomal Agent 9 with Existing Drugs for Human African Trypanosomiasis
A Comparative Guide for Researchers and Drug Development Professionals
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. While current treatments have improved, the search for safer, more effective, and orally available drugs is a critical priority. This guide provides a head-to-head comparison of the novel investigational compound, antitrypanosomal agent 9, with existing drugs used to treat HAT. This comparison is based on currently available preclinical data and aims to highlight the potential of new chemical entities in addressing the limitations of the current pharmacopeia.
Executive Summary
This compound has demonstrated potent in vitro activity against Trypanosoma brucei brucei, the causative parasite of HAT in animal models, with a half-maximal inhibitory concentration (IC50) of 1.15 µM[1][2]. It also exhibits a broad spectrum of activity against other trypanosomatids and Plasmodium falciparum[1]. While direct comparative studies are not yet available, a juxtaposition of its preclinical profile with those of established HAT drugs such as pentamidine, suramin, melarsoprol, eflornithine, nifurtimox, and the more recently introduced fexinidazole, suggests it as a candidate for further investigation. Key differentiating factors will include its mechanism of action, in vivo efficacy, safety profile, and potential for oral administration.
Comparative Data of Antitrypanosomal Agents
The following tables summarize the available quantitative data for this compound and existing HAT drugs. It is important to note that these values are derived from various studies and direct, side-by-side experimental comparisons are lacking.
Table 1: In Vitro Potency against Trypanosoma brucei Subspecies
| Drug/Compound | T. b. brucei IC50 (µM) | T. b. rhodesiense IC50 (µM) | T. b. gambiense IC50 (µM) |
| This compound | 1.15[1][2] | 0.985[1] | Not Reported |
| Pentamidine | 0.0025[3] | Not Reported | Not Reported |
| Suramin | 0.027[3] | Not Reported | Not Reported |
| Melarsoprol | 0.007[3] | Not Reported | Not Reported |
| Eflornithine | 15[3] | Not Reported | Not Reported |
| Nifurtimox | 2.6[3] | Not Reported | Not Reported |
| Fexinidazole | Not Reported | Not Reported | Not Reported |
Table 2: Spectrum of Activity and Cytotoxicity
| Drug/Compound | Activity against T. cruzi (IC50, µM) | Activity against L. donovani (IC50, µM) | Activity against P. falciparum (IC50, µM) | Cytotoxicity (IC50, µM) | Cell Line |
| This compound | 107[1] | 35.7[1] | 22.3[1] | 186[1] | L6 |
| Pentamidine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Suramin | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Melarsoprol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Eflornithine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Nifurtimox | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fexinidazole | Active | Active | Not Reported | Not Reported | Not Reported |
Mechanisms of Action: A Diverse Landscape
The mechanisms of action for antitrypanosomal drugs are varied, and for some, not fully elucidated. This diversity offers opportunities for combination therapies and for overcoming drug resistance.
-
This compound: The mechanism of action is currently unknown.
-
Pentamidine: This aromatic diamidine is thought to interfere with DNA and mitochondrial function[4][5]. It accumulates in the parasite's nucleus and kinetoplast[5].
-
Suramin: A polysulfonated naphthylamine that is believed to inhibit multiple enzymes, particularly those involved in glycolysis, an essential energy source for bloodstream form trypanosomes[4][6].
-
Melarsoprol: This trivalent arsenical is a prodrug that, once metabolized, reacts with trypanothione, a key antioxidant in trypanosomes, leading to oxidative stress and cell death[4][5].
-
Eflornithine: An irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the polyamine biosynthesis pathway that is essential for cell proliferation[3][7].
-
Nifurtimox: A nitrofuran prodrug that is activated by a mitochondrial nitroreductase to generate reactive oxygen species, inducing oxidative stress[3].
-
Fexinidazole: Another nitroimidazole prodrug that is activated by a parasitic nitroreductase. Its metabolites are thought to be the active trypanocidal agents[8].
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antitrypanosomal compounds.
In Vitro Trypanocidal Activity Assay
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei subspecies are cultured in a suitable medium (e.g., HMI-9) supplemented with 10-20% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10^4 cells/mL.
-
The serially diluted compound is added to the wells. A positive control (a known trypanocidal drug) and a negative control (solvent only) are included.
-
The plates are incubated for 48 to 72 hours.
-
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is reduced by metabolically active cells to the fluorescent resorufin. Fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value (the concentration that inhibits parasite growth by 50%) is calculated using a suitable nonlinear regression model.
In Vitro Cytotoxicity Assay
-
Cell Culture: A mammalian cell line (e.g., L6 rat myoblasts or HEK293 human embryonic kidney cells) is cultured in an appropriate medium supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The test compound is serially diluted and added to the wells.
-
The plates are incubated for a period corresponding to the trypanocidal assay (e.g., 72 hours).
-
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay or an MTT assay.
-
Data Analysis: The IC50 value is calculated as described for the trypanocidal activity assay. The selectivity index (SI) is then determined by dividing the cytotoxic IC50 by the trypanocidal IC50. A higher SI indicates greater selectivity for the parasite over mammalian cells.
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological processes. Below are Graphviz DOT scripts for generating relevant diagrams.
Caption: A generalized workflow for the discovery and preclinical development of new antitrypanosomal agents.
Caption: Inhibition of the polyamine biosynthesis pathway in Trypanosoma brucei by the drug eflornithine.
Future Directions and Conclusions
This compound presents a promising in vitro profile with potent activity against T. b. brucei and T. b. rhodesiense. Its broad-spectrum activity against other protozoan parasites is also noteworthy. However, to establish its true potential as a clinical candidate for HAT, further studies are imperative. Key next steps should include:
-
Elucidation of its mechanism of action: Understanding how agent 9 kills trypanosomes is crucial for predicting potential resistance mechanisms and for rational drug combination strategies.
-
In vivo efficacy studies: Demonstrating efficacy in animal models of both stage 1 and stage 2 HAT is a critical milestone.
-
Pharmacokinetic and safety profiling: A comprehensive assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity is required.
-
Head-to-head in vivo comparisons: Direct comparative studies with existing drugs, particularly the oral agent fexinidazole, will be essential to determine its relative advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antiparasitic | Ambeed.com [ambeed.com]
- 3. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. Development of therapeutic agents for human African trypanosomiasis [jstage.jst.go.jp]
- 7. African Trypanosomiasis (Sleeping Sickness) Medication: Antiprotozoal Agents [emedicine.medscape.com]
- 8. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Antitrypanosomal Agent 9 (ET-9)
Introduction:
The development of novel antitrypanosomal agents is critical to address the significant toxicity and efficacy limitations of current treatments for trypanosomiasis. This guide provides a comparative analysis of the safety profile of a novel investigational compound, Antitrypanosomal Agent 9 (ET-9), a eugenol-derived 1,2,3-triazole. The in vitro and in vivo safety data for ET-9 are compared against the established drugs Benznidazole and Nifurtimox, as well as the more recently approved Fexinidazole. This guide is intended for researchers and drug development professionals in the field of neglected tropical diseases.
In Vitro Cytotoxicity and Selectivity
The initial assessment of an antitrypanosomal agent's safety involves determining its cytotoxicity against mammalian cells and comparing this to its potency against the parasite. This is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI is desirable, indicating greater selectivity for the parasite.
Table 1: Comparative In Vitro Cytotoxicity and Selectivity Index
| Compound | Target Organism | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| ET-9 (Agent 9) | Trypanosoma cruzi (trypomastigote) | 8.41[1] | H9c2 (rat cardiomyocytes) | 568.1[1] | 67.5 |
| Benznidazole | Trypanosoma cruzi (trypomastigote) | 22.79 | VERO | >1000 | >43.9 |
| Nifurtimox | Trypanosoma cruzi | ~3-10 | Various | ~100-400 | ~10-133 |
| Fexinidazole | Trypanosoma brucei | ~0.3-1.5 | L6, THP-1 | >30 | >20-100 |
In Vivo Safety Profile
Preclinical in vivo studies are essential to evaluate the tolerability and potential organ toxicity of a new drug candidate. These studies monitor a range of parameters in animal models.
Table 2: Comparative In Vivo Safety and Tolerability
| Compound | Animal Model | Key Safety Findings | Common Adverse Events in Humans |
| ET-9 (Agent 9) | Mice | Good tolerability observed; no significant changes in behavioral/physiological parameters, mortality, body weight, or AST/ALT levels.[1] | Not yet determined. |
| Benznidazole | N/A | N/A | Skin reactions (rashes), gastrointestinal issues, and neurological symptoms are common.[2][3] Treatment discontinuation rates can be high, especially in adults.[4][2] |
| Nifurtimox | N/A | N/A | Frequent adverse events include anorexia, nausea, headache, and weight loss.[1][5] While often mild, they can lead to treatment discontinuation.[1][6] |
| Fexinidazole | Rats, Mice | Found to be non-genotoxic in mammalian cell assays.[7][8] | Headache, vomiting, insomnia, nausea, and asthenia are common.[9] Neuropsychiatric events have been reported.[9] Generally well-tolerated.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety data. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay against H9c2 Cells
This protocol describes the methodology to determine the 50% cytotoxic concentration (CC50) of a compound on the H9c2 rat cardiomyocyte cell line.
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
The test compound (e.g., ET-9) is serially diluted in culture medium to achieve a range of final concentrations.
-
The medium from the wells is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with the vehicle (e.g., DMSO) at the highest concentration used for the dilutions.
-
The plates are incubated for 72 hours at 37°C and 5% CO2.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
In Vivo Acute Toxicity Study in Mice
This protocol outlines a general procedure for an initial in vivo tolerability study of a novel antitrypanosomal agent.
-
Animals: Healthy adult BALB/c mice, aged 6-8 weeks, are used. The animals are housed in standard conditions with ad libitum access to food and water.
-
Assay Procedure:
-
Mice are randomly assigned to several groups, including a control group and multiple dose groups for the test compound.
-
The test compound is administered, typically via oral gavage or intraperitoneal injection, for a period of 7 consecutive days. The control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity, including changes in behavior, posture, breathing, and physical appearance. Body weight is recorded daily.
-
At the end of the 7-day period, blood samples are collected for biochemical analysis of liver function markers, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
-
Animals are euthanized, and major organs may be collected for histopathological examination.
-
-
Data Analysis: Data on mortality, body weight changes, and serum biochemical parameters are analyzed and compared between the treated and control groups to assess the compound's tolerability.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the workflow for assessing the safety profile of a new antitrypanosomal agent and a simplified representation of a potential toxicity pathway.
Caption: Workflow for the preclinical safety assessment of a novel antitrypanosomal agent.
Caption: A simplified pathway illustrating potential drug-induced liver injury.
References
- 1. Safety Profile of Nifurtimox for Treatment of Chagas Disease in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety Profile of Benznidazole in the Treatment of Chronic Chagas Disease: Experience of a Referral Centre and Systematic Literature Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety Profile of Nifurtimox and Treatment Interruption for Chronic Chagas Disease in Colombian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Phase II/III studies show high efficacy and safety of fexinidazole, the first oral treatment for sleeping sickness | DNDi [dndi.org]
Benchmarking Antitrypanosomal Agent 9: A Comparative Guide for Drug Development Professionals
A detailed analysis of Antitrypanosomal Agent 9's performance against key lead compounds in the fight against trypanosomiasis, supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the novel antitrypanosomal agent, Compound 9, with established and investigational drugs for the treatment of trypanosomiasis. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of Agent 9 as a lead candidate for further development.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and other lead compounds against various trypanosome species. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not available in the public domain at the time of this review. The data presented is compiled from individual studies and should be interpreted with this limitation in mind.
| Compound | Target Organism | IC50 (μM) | Cytotoxicity (Cell Line) | CC50 (μM) | Selectivity Index (SI) |
| This compound | Trypanosoma brucei brucei | 1.15 | L6 | 186 | 161.7 |
| Trypanosoma brucei rhodesiense | 0.985 | L6 | 186 | 188.8 | |
| Trypanosoma cruzi | 107 | L6 | 186 | 1.7 | |
| Suramin | Trypanosoma brucei rhodesiense | 0.027 | - | - | - |
| Pentamidine | Trypanosoma brucei brucei | 0.0025 | - | - | - |
| Nifurtimox | Trypanosoma brucei | 2.6 | - | - | - |
| Eflornithine | Trypanosoma brucei | 15 | - | - | - |
| Fexinidazole | Trypanosoma brucei | ~1-4 | Mammalian cells | >100 | >25-100 |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the drug's specificity for the parasite. A higher SI is desirable. Data for lead compounds other than Agent 9 is sourced from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
This protocol outlines a common method for determining the in vitro efficacy of compounds against Trypanosoma brucei.
1. Parasite Culture:
-
Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum.
-
Parasites are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Preparation:
-
Compounds to be tested are serially diluted in HMI-9 medium in a 96-well microtiter plate.
-
A suspension of trypanosomes in the exponential growth phase is prepared and the density is adjusted.
-
The parasite suspension is added to each well of the microtiter plate containing the test compounds.
3. Incubation:
-
The plates are incubated for 48 to 72 hours at 37°C with 5% CO2 to allow for parasite proliferation.
4. Viability Assessment:
-
Alamar Blue (resazurin) solution is added to each well.
-
The plates are incubated for an additional 4-24 hours. Metabolically active, viable parasites will reduce the non-fluorescent resazurin to the fluorescent resorufin.
5. Data Analysis:
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
The percentage of inhibition of parasite growth is calculated relative to untreated control wells.
-
The IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Below are the proposed mechanisms for this compound and other lead compounds.
This compound
The precise mechanism of action for this compound is not yet fully elucidated. Preliminary studies suggest that it may interfere with essential parasite-specific metabolic pathways. Further research is required to identify its specific molecular target(s).
Established and Investigational Lead Compounds
-
Suramin: This long-standing drug has a multi-faceted mechanism of action. It is known to inhibit a range of enzymes, including those involved in glycolysis, such as pyruvate kinase, which is crucial for energy production in trypanosomes.[1][2] More recently, it has been shown to interact with a RuvB-like DNA helicase, suggesting an impact on DNA metabolism.[2]
-
Pentamidine: This aromatic diamidine accumulates to high concentrations within the parasite, particularly in the kinetoplast, the mitochondrial DNA network. It is believed to interfere with DNA replication and transcription by binding to A-T rich regions of DNA and inhibiting topoisomerase enzymes.[3][4]
-
Nifurtimox & Fexinidazole: These are both nitroheterocyclic prodrugs. They are activated by a parasite-specific type I nitroreductase (NTR) to produce cytotoxic metabolites.[5][6][7][8] These reactive species can induce oxidative stress and cause damage to DNA and other macromolecules, leading to parasite death.
-
Eflornithine: This drug acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway of trypanosomes.[9][10] Polyamines are essential for cell growth and proliferation, and their depletion leads to the cessation of parasite replication.
Mandatory Visualizations
Caption: Workflow for the in vitro antitrypanosomal Alamar Blue assay.
Caption: Bioactivation pathway of nitroheterocyclic drugs in trypanosomes.[5][6][7][8]
Caption: Mechanism of action of Eflornithine on the polyamine pathway.[9][10]
Caption: Multifaceted mechanism of action of Suramin.[1][2]
References
- 1. The Trypanocidal Drug Suramin and Other Trypan Blue Mimetics Are Inhibitors of Pyruvate Kinases and Bind to the Adenosine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Repair Pathways in Trypanosomatids: from DNA Repair to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 10. journals.plos.org [journals.plos.org]
Validating the Mechanism of Action of Antitrypanosomal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated mechanisms of action of several key antitrypanosomal agents. The objective is to offer a clear, data-driven resource for researchers in the field of anti-parasitic drug discovery. While this guide includes established drugs, information regarding the specific mechanism of action for the newer "antitrypanosomal agent 9" is not available in the public domain at the time of this publication.
Performance Comparison of Antitrypanosomal Agents
The efficacy of antitrypanosomal agents is initially assessed by their in vitro activity against the parasite and their selectivity, determined by comparing the activity against trypanosomes to their cytotoxicity against mammalian cells. The following table summarizes key quantitative data for "this compound" and a selection of established drugs.
| Compound | Target Organism | IC50 / EC50 (µM) | Cytotoxicity (IC50 in L6 cells, µM) | Selectivity Index (SI) | Proposed/Validated Mechanism of Action |
| This compound | T. b. brucei | 1.15[1] | 186[1] | ~162 | Mechanism of action not publicly available. |
| T. b. rhodesiense | 0.985[1] | ~189 | |||
| T. cruzi | 107[1] | ~1.7 | |||
| L. donovani | 35.7[1] | ~5.2 | |||
| Pentamidine | T. b. brucei | 0.0025 | > 20 | > 8000 | Accumulates in the kinetoplast, disrupts mitochondrial membrane potential, and may inhibit mitochondrial topoisomerase II.[2] |
| Suramin | T. b. brucei | 0.027 | > 90 | > 3300 | Enters trypanosomes via receptor-mediated endocytosis; inhibits cytokinesis.[2] |
| Melarsoprol | T. b. brucei | 0.007 | 0.3 | ~43 | Enters via aquaglyceroporin AQP2, forms adducts with trypanothione, and inhibits mitosis.[2] |
| Eflornithine | T. b. brucei | 15 | > 100 | > 6.7 | Irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. |
| Nifurtimox | T. b. brucei | 2.6 | > 90 | > 34 | A prodrug activated by a mitochondrial nitroreductase, leading to oxidative stress. It also disrupts the mitochondrial membrane potential. |
Validated Mechanisms of Action of Established Antitrypanosomal Drugs
Understanding the molecular basis of how current drugs work is crucial for developing new, more effective therapies and for anticipating and overcoming resistance. The following sections detail the validated mechanisms of several key antitrypanosomal agents.
Pentamidine: Targeting the Kinetoplast
Pentamidine is a dicationic aromatic diamidine that demonstrates potent activity against Trypanosoma brucei. Its primary mode of action involves its accumulation within the parasite's mitochondrion, specifically in the kinetoplast, which houses the mitochondrial DNA (kDNA).
-
Key Effects:
-
Disruption of the mitochondrial membrane potential.
-
Inhibition of mitochondrial topoisomerase II, leading to linearization of kDNA.
-
Progressive loss of kinetoplast DNA.[2]
-
The selective accumulation in the parasite is facilitated by specific transporters, including the P2-type purine transporter.
Suramin: A Polyanionic Inhibitor of Endocytosis and Cytokinesis
Suramin, a polysulfonated naphthylamine, has a long history in the treatment of African trypanosomiasis. Its polyanionic nature prevents it from readily crossing cell membranes.
-
Uptake and Mechanism:
Melarsoprol: A Pro-drug Targeting Mitosis
Melarsoprol is an organoarsenic compound that is highly effective but also highly toxic. It functions as a pro-drug that is metabolized to melarsen oxide.
-
Cellular Pathway:
-
Uptake is mediated by the P2 aminopurine transporter and an aquaglyceroporin (AQP2).
-
Inside the parasite, it forms a stable adduct with trypanothione, the unique thiol antioxidant in trypanosomes.
-
This interaction disrupts the parasite's redox balance and leads to the inhibition of mitosis, resulting in cells with a replicated but unsegregated nuclear genome.[2]
-
Eflornithine: Targeting Polyamine Synthesis
Eflornithine is a specific, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC).
-
Enzymatic Inhibition:
-
ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.
-
Inhibition of ODC depletes the intracellular pools of putrescine and spermidine, leading to a cytostatic effect.
-
Nifurtimox: A Generator of Oxidative Stress
Nifurtimox is a nitrofuran pro-drug that is activated within the parasite's mitochondria.
-
Activation and Effect:
-
It undergoes reduction by a type I nitroreductase (NTR) to a nitro anion radical.
-
This radical can then react with molecular oxygen to produce superoxide and other reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.
-
Nifurtimox has also been shown to disrupt the mitochondrial membrane potential.
-
Experimental Protocols for Mechanism of Action Validation
The validation of an antitrypanosomal agent's mechanism of action relies on a combination of cellular and molecular biology techniques. Below are detailed protocols for key experiments.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the compound that inhibits parasite growth by 50% (IC50 or EC50).
-
Protocol:
-
Cultivate bloodstream-form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Serially dilute the test compound in a 96-well plate.
-
Add a suspension of trypanosomes to each well at a final density of 2 x 10^4 cells/mL.
-
Incubate the plates for 72 hours.
-
Add a resazurin-based reagent (e.g., AlamarBlue) and incubate for a further 4-8 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cell Cycle Analysis using DAPI Staining and Flow Cytometry
-
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Protocol:
-
Treat trypanosomes with the test compound at a concentration equivalent to 1-5x its EC50 for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C for at least 30 minutes.
-
Rehydrate the cells in PBS and treat with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) at a final concentration of 2.5 µg/mL.
-
Analyze the DNA content of the cells using a flow cytometer. The number of nuclei and kinetoplasts per cell can be quantified to identify defects in mitosis or cytokinesis.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine if the compound disrupts the mitochondrial membrane potential.
-
Protocol:
-
Treat trypanosomes with the test compound for a defined period.
-
Incubate the treated and control cells with a fluorescent dye that accumulates in energized mitochondria, such as tetramethylrhodamine, ethyl ester (TMRE) or MitoTracker Red CMXRos, for 20-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity of the cell population by flow cytometry or visualize individual cells by fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Simplified signaling pathway for Melarsoprol's mechanism.
References
- 1. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolobenzoxaboroles: design, synthesis, and biological evaluation against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Phenoxymethylbenzamide Derivatives: A Data-Driven Guide
This guide, therefore, aims to provide a framework for understanding the key pharmacokinetic parameters and the methodologies used to assess them, which would be applicable should such data become available in the future. It also presents a generalized experimental workflow for conducting a comparative pharmacokinetic study.
Key Pharmacokinetic Parameters for Comparative Analysis
A thorough comparison of the pharmacokinetics of different drug candidates, such as phenoxymethylbenzamide derivatives, would involve the evaluation of several key parameters. These are typically determined through in vivo studies in animal models or human clinical trials.
| Parameter | Description | Significance for Drug Development |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the highest level of exposure to the drug and is critical for assessing potential toxicity and efficacy. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| AUC | Area Under the Curve (serum concentration vs. time). | Represents the total drug exposure over time. |
| t1/2 | Half-life of the drug. | The time it takes for the drug concentration in the body to be reduced by half, indicating the duration of action. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for determining the dosage of orally administered drugs. |
Generalized Experimental Protocol for a Comparative Pharmacokinetic Study
The following outlines a typical experimental protocol that would be employed to gather the comparative pharmacokinetic data for a series of phenoxymethylbenzamide derivatives.
1. Animal Model and Dosing:
-
Species: Typically, rodents (e.g., Sprague-Dawley rats or BALB/c mice) are used for initial pharmacokinetic screening.
-
Dosing: Derivatives are administered at a standardized dose (e.g., 10 mg/kg) via a specific route, commonly oral (p.o.) or intravenous (i.v.). A vehicle control group is also included.
2. Sample Collection:
-
Blood samples are collected from the animals at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
3. Bioanalytical Method:
-
The concentration of the phenoxymethylbenzamide derivatives in the plasma samples is quantified using a validated bioanalytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each derivative is analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters (Cmax, Tmax, AUC, t1/2).
-
Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Experimental Workflow Visualization
The logical flow of a comparative pharmacokinetic study can be visualized as follows.
Caption: Generalized workflow for a comparative pharmacokinetic study.
Conclusion
While a direct, data-rich comparison of phenoxymethylbenzamide derivatives is not possible based on current public information, the framework provided here outlines the essential components of such a study. Researchers in drug development would follow similar protocols to generate the necessary data to compare novel chemical entities. The visualization of the experimental workflow provides a clear overview of the logical steps involved in this critical phase of drug discovery. The lack of available data highlights a potential area for future research within this class of compounds.
Independent Validation of Antitrypanosomal Agent 9's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the novel antitrypanosomal agent 9 with established alternative treatments for trypanosomiasis. Due to the limited availability of public data, this guide focuses on in vitro studies. Currently, there is no publicly available information regarding the in vivo efficacy or the precise mechanism of action of this compound.
In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the in vitro activity of this compound and its comparators, suramin and pentamidine, against various trypanosome species and a mammalian cell line for cytotoxicity assessment. It is important to note that the data for agent 9 and the comparator drugs are sourced from different studies, and direct, head-to-head comparisons under identical experimental conditions are not available.
Table 1: In Vitro Antitrypanosomal Activity (IC50 in µM)
| Compound | Trypanosoma brucei brucei | Trypanosoma brucei rhodesiense | Trypanosoma cruzi |
| This compound | 1.15[1] | 0.985 ± 0.076[1] | 107 ± 34.5[1] |
| Suramin | 0.027[2][3] | Not available | Not available |
| Pentamidine | 0.0025[2][3] | Not available | Not available |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) |
| This compound | L6 (rat myoblasts) | 186 ± 94.2[1] |
| Suramin | Not directly comparable | Varies significantly depending on the cell line and assay conditions. |
| Pentamidine | Not directly comparable | Varies significantly depending on the cell line and assay conditions. |
Mechanism of Action
The mechanism of action for this compound has not yet been elucidated. However, the mechanisms of the comparator drugs are better understood:
-
Suramin: This drug is thought to act on multiple targets within the trypanosome. It is known to inhibit several enzymes, including those involved in glycolysis and RNA polymerase activity.[3][4] Suramin's entry into the parasite is believed to be mediated by receptor-mediated endocytosis.[2]
-
Pentamidine: This aromatic diamidine accumulates in the parasite's kinetoplast, the network of mitochondrial DNA. It is believed to interfere with DNA and RNA synthesis and may also disrupt mitochondrial membrane potential.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and comparison.
In Vitro Antitrypanosomal Activity Assay (Resazurin-based)
This protocol is a common method for determining the 50% inhibitory concentration (IC50) of a compound against trypanosomes.
Objective: To determine the concentration of a compound that inhibits the growth of trypanosomes by 50%.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
Test compound (e.g., this compound)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in complete HMI-9 medium in a humidified incubator.
-
Compound Dilution: Prepare a serial dilution of the test compound in the culture medium.
-
Assay Setup: Seed the 96-well plates with a suspension of trypanosomes at a density of approximately 2 x 104 cells/mL. Add the diluted test compounds to the wells. Include wells with parasites only (negative control) and medium only (background control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable, metabolically active parasites.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of a compound against a mammalian cell line.
Objective: To determine the concentration of a compound that reduces the viability of mammalian cells by 50%.
Materials:
-
Mammalian cell line (e.g., L6, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the mammalian cell line at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with cells only (negative control) and medium only (background control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for the in vitro antitrypanosomal activity assay.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
assessing the therapeutic potential of antitrypanosomal agent 9 relative to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the novel antitrypanosomal agent 9 relative to current standard treatments for Human African Trypanosomiasis (HAT). The information is compiled from publicly available data to assist researchers in evaluating the promise of this new compound.
Quantitative Performance Analysis
The in vitro efficacy and cytotoxicity of this compound have been evaluated against Trypanosoma brucei brucei and a mammalian cell line (L6 rat skeletal myoblasts), respectively. For a comprehensive assessment, these values are presented alongside those of standard antitrypanosomal drugs. It is important to note that the data for the standard drugs have been compiled from various studies and may not have been generated under identical experimental conditions.
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI = CC50/IC50) |
| This compound | T. b. brucei | 1.15[1] | 186[1] | L6 | 161.7 |
| Pentamidine | T. b. brucei | 0.0053 | >10 | L6 | >1886 |
| Suramin | T. b. rhodesiense | 0.027 | 109 | L6 | 4037 |
| Melarsoprol | T. b. rhodesiense | 0.004 | 0.28 | L6 | 70 |
| Eflornithine (racemic) | T. b. gambiense | 9.1[2] | >100 | L6 | >10.9 |
| Nifurtimox | T. b. rhodesiense | 2.5 | 100 | L6 | 40 |
| Fexinidazole | T. b. rhodesiense | 1.3[3] | >100 | L6 | >76.9 |
Note: A higher Selectivity Index (SI) indicates greater selectivity for the parasite over mammalian cells, a desirable characteristic for a drug candidate.
Experimental Protocols
The following is a generalized protocol for determining the in vitro activity of antitrypanosomal compounds, based on the widely used Alamar blue assay. It is presumed that a similar methodology was employed to obtain the IC50 value for this compound.
In Vitro Trypanocidal Activity Assay (Alamar Blue Method) [4][5][6]
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, the parasite suspension (e.g., 2 x 10^4 parasites/mL) is added to wells containing the various concentrations of the test compounds. Control wells with parasites and medium alone (negative control) and parasites with a standard drug (positive control) are also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, a resazurin-based solution (Alamar blue) is added to each well. The plates are then incubated for an additional 4-24 hours. Viable, metabolically active parasites reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm). The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
A similar protocol is followed using a mammalian cell line, such as L6 rat skeletal myoblasts, to determine the 50% cytotoxic concentration (CC50).
Mechanisms of Action of Standard Antitrypanosomal Drugs
The following diagrams illustrate the known or proposed mechanisms of action for standard antitrypanosomal drugs.
Caption: Mechanism of action of Eflornithine.
Caption: Activation and targets of prodrugs.
Caption: Mechanisms of Pentamidine and Suramin.
Conclusion
This compound demonstrates promising in vitro activity against T. b. brucei with a high selectivity index, suggesting it is considerably more toxic to the parasite than to mammalian cells. Its IC50 is comparable to that of fexinidazole and nifurtimox, although less potent than pentamidine, suramin, and melarsoprol. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully assess its therapeutic potential as a novel treatment for Human African Trypanosomiasis.
References
- 1. In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosphate-dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
Safety Operating Guide
Essential Procedures for the Disposal of Antitrypanosomal Agent 9
Researchers and laboratory professionals handling Antitrypanosomal agent 9 must adhere to systematic disposal procedures to ensure personnel safety and environmental compliance. This guide provides a direct, step-by-step operational plan for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
While this compound (CAS No. 438474-67-0) is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow prudent laboratory practices for the disposal of all chemical waste.[1] Local, state, and federal regulations must always be observed.
Summary of Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 438474-67-0 | MedchemExpress[2] |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio SDS |
| Primary Route of Exposure | Inhalation, skin contact, eye contact | GlpBio SDS[1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | General Laboratory Practice |
| First Aid: Eye Contact | Flush eyes immediately with large amounts of water. | GlpBio SDS[1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. | GlpBio SDS[1] |
| First Aid: Ingestion | Wash out mouth with water; do NOT induce vomiting; call a physician. | GlpBio SDS[1] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite). | GlpBio SDS[1] |
| Disposal Method | In accordance with local, state, and federal regulations. | GlpBio SDS[1] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
- Dedicate a specific, clearly labeled waste container for this compound waste. The container should be compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Container Labeling:
- Label the waste container with "this compound Waste" and its CAS number (438474-67-0).
- Include the date when the first waste was added to the container.
3. Waste Storage:
- Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
- Keep the container securely closed except when adding waste.
4. Disposal Request and Pickup:
- Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste collection request to your EHS office.
- Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office.
5. Spill Management:
- In the event of a spill, evacuate personnel from the immediate area if necessary.
- Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
- Contain the spill and absorb the material using an inert absorbent material such as diatomite or universal binders.[1]
- Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it through the EHS office.
- Decontaminate the spill area and any affected equipment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Personal protective equipment for handling Antitrypanosomal agent 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Antitrypanosomal Agent 9. The following procedures are based on established guidelines for managing hazardous drugs and are intended to ensure the safety of all laboratory personnel. A substance-specific risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be used diligently.[1][2] The required PPE for handling this compound varies based on the specific procedure being performed.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | Powder-free chemotherapy gloves |
| Handling Intact Oral or Ready-to-use Dosage Forms | Chemotherapy gloves[3] |
| Compounding (Non-sterile) | Double chemotherapy gloves, gown, face shield, and N95 respirator (if not in a containment device)[3] |
| Injectable Administration (IM/SC/IV) | Two pairs of chemotherapy gloves, chemotherapy-tested gown, and a face shield or mask combo.[3] |
| Handling Patient Excreta or Contaminated Items | Double chemotherapy gloves and a protective gown.[2][3] |
| Spill Cleanup | Double chemotherapy gloves, gown, eye and face protection, and a chemical cartridge-type respirator for large spills.[1] |
| Waste Disposal | Two pairs of chemotherapy gloves and a protective gown.[2] |
Key Considerations for PPE:
-
Gloves: Always use powder-free gloves to prevent aerosolization of the agent.[1] It is recommended to change gloves every 30 to 60 minutes or immediately if they are damaged or contaminated.[1] When handling highly hazardous drugs, wearing two pairs of chemotherapy-rated gloves is a standard precaution.[3]
-
Gowns: Gowns should be shown to be resistant to permeability by hazardous drugs.[3]
-
Eye and Face Protection: Goggles and a face shield should be worn whenever there is a risk of splashes or spills.[2]
-
Respiratory Protection: A surgical mask offers little to no protection from drug exposure. For activities with a high risk of aerosol generation, an N-95 or N-100 respirator is necessary. For large spills, a chemical cartridge-type respirator is required.[1]
Operational Plan: Step-by-Step Handling Procedures
A comprehensive safety program should be in place to manage all aspects of handling hazardous drugs like this compound.[4]
1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage.[4]
-
If a container is damaged, it should be handled by trained personnel wearing appropriate PPE and returned to the distributor using proper containment methods.[4]
-
Unpack antineoplastic hazardous drugs in a neutral or negative pressure environment.[4]
-
Clearly label all storage areas, bins, and shelves containing this compound with hazardous drug warnings.[4]
2. Preparation and Compounding:
-
All manipulations of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[5]
-
Use of closed-system drug-transfer devices (CSTDs) is strongly recommended to further reduce the risk of exposure during drug transfer.[2]
-
Prohibit eating, drinking, smoking, and applying cosmetics in areas where hazardous drugs are handled.[5]
3. Administration:
-
Utilize Luer-lock connectors and needleless systems for intravenous administration to prevent accidental needlesticks and leaks.[2]
-
Ensure all personnel involved in administration are trained on safe handling techniques and wear the appropriate PPE.[2]
4. Spill Management:
-
Spill kits must be readily available in all areas where this compound is handled.[2][4]
-
In the event of a spill, the area should be immediately secured, and trained personnel wearing appropriate PPE should manage the cleanup.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All items contaminated with this compound, including used PPE, empty vials, and preparation materials, must be disposed of as cytotoxic waste in designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
Bodily Fluid Waste: Waste from patients who have received hazardous drugs, such as excreta and contaminated bedding, should be handled by personnel wearing two pairs of gloves and a protective gown.[2]
-
Follow all institutional and regulatory guidelines for the disposal of hazardous drug waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
